Product packaging for 5-Hydroxy Propranolol-d5(Cat. No.:)

5-Hydroxy Propranolol-d5

Cat. No.: B12424325
M. Wt: 280.37 g/mol
InChI Key: WMYPGILKDMWISO-LQBDHZFKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Hydroxy Propranolol-d5 is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 280.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO3 B12424325 5-Hydroxy Propranolol-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H21NO3

Molecular Weight

280.37 g/mol

IUPAC Name

5-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3/i9D2,10D2,12D

InChI Key

WMYPGILKDMWISO-LQBDHZFKSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C=CC=C2O)O)NC(C)C

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy Propranolol-d5 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxy Propranolol-d5, a key analytical standard in the study of the widely used beta-blocker, propranolol (B1214883). This document details its chemical properties, synthesis, and applications, with a focus on its role in pharmacokinetic and metabolic studies. Detailed experimental methodologies for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside visualizations of relevant biological pathways to support drug development and research.

Core Concepts: Introduction to this compound

This compound is the deuterium-labeled form of 5-Hydroxy Propranolol, a metabolite of the non-selective beta-adrenergic receptor antagonist, propranolol.[1] Propranolol is a widely prescribed medication for conditions such as hypertension, angina pectoris, and cardiac arrhythmias. The study of its metabolism is crucial for understanding its efficacy and potential drug interactions. 5-Hydroxy Propranolol is one of the main metabolites formed through the action of cytochrome P450 enzymes, primarily CYP2D6, in the liver.[2]

The incorporation of five deuterium (B1214612) atoms (d5) into the 5-Hydroxy Propranolol molecule makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.[1] The mass shift introduced by the deuterium atoms allows for its clear differentiation from the endogenous, unlabeled analyte, ensuring accurate and precise quantification in complex biological matrices like plasma and urine.

Physicochemical Properties and Synthesis

A summary of the key chemical identifiers and properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol-d5[3]
Synonyms 5'-Hydroxypropranolol-d5[3]
CAS Number 1185084-01-8[3][4]
Molecular Formula C₁₆H₁₆D₅NO₃[1]
Molecular Weight ~280.37 g/mol [1]
Appearance Typically a white to off-white solid
Solubility Soluble in methanol (B129727), ethanol, and DMSO[2]

The synthesis of this compound is a multi-step process that is not typically performed in a standard research laboratory but is undertaken by specialized chemical synthesis companies. The general synthetic route involves two key stages:

  • Deuteration of Propranolol: This is achieved by introducing deuterium atoms onto the propranolol molecule. This can be accomplished through various chemical methods, such as catalytic exchange reactions using deuterium gas or deuterated solvents.[1]

  • Hydroxylation: Following deuteration, a hydroxyl group is introduced at the 5-position of the naphthalene (B1677914) ring of the deuterated propranolol molecule.[1] This step often involves enzymatic or chemical oxidation.

The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for its use as an analytical standard.

Quantitative Data

Mass Spectrometry Data

In a typical LC-MS/MS workflow, this compound is monitored using Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺, which for the d5-labeled compound would be approximately m/z 281.4. The exact precursor and product ions for the deuterated standard should be determined empirically by direct infusion into the mass spectrometer.

For the unlabeled 5-Hydroxy Propranolol, the following MRM transitions are commonly used:

Table 2: Mass Spectrometry Data for 5-Hydroxy Propranolol (Unlabeled)

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Collision Energy (eV)Reference
5-Hydroxy Propranolol276.2116.1, 72.0, 58.0Not specified[5]

The fragmentation of propranolol and its hydroxylated metabolites typically involves the cleavage of the side chain. The product ion at m/z 116.1 corresponds to the isopropanolamine side chain fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed NMR spectral data for this compound is not publicly available. However, the 1H and 13C NMR spectra would be very similar to that of unlabeled 5-Hydroxy Propranolol, with the key difference being the absence of signals from the deuterated positions. Deuterium (²H) is NMR active but has a much lower resonance frequency and is typically not observed in standard ¹H NMR.

Experimental Protocols

The following section outlines a detailed methodology for the quantification of propranolol and its metabolites in biological samples using this compound as an internal standard. This protocol is a composite based on several published methods.[6][7]

LC-MS/MS Method for Quantification of Propranolol and Metabolites

Objective: To quantify the concentration of propranolol and its primary metabolites (e.g., 4-hydroxypropranolol, 5-hydroxypropranolol) in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials:

  • Analytes: Propranolol, 4-Hydroxypropranolol, 5-Hydroxypropranolol

  • Internal Standard: this compound

  • Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (LC-MS grade), Human plasma (blank)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

    • Analytical column: C18 reverse-phase column (e.g., Hypersil GOLD C18, 2.1 x 100 mm, 1.9 µm)

    • Vortex mixer

    • Centrifuge

    • Pipettes and appropriate consumables

Procedure:

  • Standard Solution Preparation:

    • Prepare individual stock solutions of propranolol, its metabolites, and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a working standard mixture of the analytes and a separate working solution of the internal standard by diluting the stock solutions in a 50:50 methanol:water mixture.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (or calibration standard/quality control sample), add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the samples at 13,500 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • HPLC Conditions:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient should be developed to separate the analytes from matrix interferences. An example gradient is:

        • 0-1 min: 10% B

        • 1-5 min: 10-90% B

        • 5-6 min: 90% B

        • 6-6.1 min: 90-10% B

        • 6.1-8 min: 10% B

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 5 µL

    • Mass Spectrometer Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • MRM Transitions: As determined for each analyte and the internal standard (refer to Table 2 for unlabeled analytes; transitions for this compound should be optimized).

      • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Data Analysis:

    • Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Propranolol Metabolism Pathway

The metabolic fate of propranolol in the liver is complex, involving several enzymatic pathways. The primary routes of metabolism include ring hydroxylation, N-dealkylation, and glucuronidation.[8] Cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, are the key players in the initial oxidative metabolism.

Propranolol_Metabolism Propranolol Propranolol N_Desisopropylpropranolol N-Desisopropyl- propranolol Propranolol->N_Desisopropylpropranolol CYP1A2 (N-dealkylation) Hydroxypropranolols 4-Hydroxypropranolol 5-Hydroxypropranolol 7-Hydroxypropranolol Propranolol->Hydroxypropranolols CYP2D6 (Ring Hydroxylation) Glucuronides Propranolol Glucuronide Propranolol->Glucuronides UGTs (Glucuronidation) Secondary_Metabolites Further Conjugates (e.g., Sulfates) Hydroxypropranolols->Secondary_Metabolites UGTs, SULTs

Caption: Metabolic pathways of propranolol.

Beta-Adrenergic Receptor Signaling Pathway

Propranolol exerts its therapeutic effects by acting as a non-selective antagonist at beta-1 and beta-2 adrenergic receptors.[9] This antagonism blocks the downstream signaling cascade typically initiated by catecholamines like epinephrine (B1671497) and norepinephrine.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamines Epinephrine/ Norepinephrine Catecholamines->Beta_Receptor Activates Propranolol Propranolol Propranolol->Beta_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->Cellular_Response Phosphorylates Targets

Caption: Antagonism of the beta-adrenergic signaling pathway by propranolol.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard enables the accurate and reliable quantification of propranolol and its metabolites, providing critical data for pharmacokinetic modeling, drug interaction studies, and therapeutic drug monitoring. The methodologies and pathway diagrams presented in this guide offer a robust framework for the application of this compound in a research setting. Further characterization of the specific mass spectral and NMR properties of this deuterated standard would be a valuable addition to the scientific literature.

References

An In-depth Technical Guide to 5-Hydroxy Propranolol-d5: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Hydroxy Propranolol-d5, a deuterated metabolite of the widely used beta-blocker, propranolol (B1214883). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, physicochemical properties, synthesis, and analytical methodologies.

Chemical Structure and Properties

This compound is a stable isotope-labeled analog of 5-hydroxypropranolol. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for pharmacokinetic and metabolic studies of propranolol.[1]

Chemical Structure:

The molecular structure consists of a naphthalene (B1677914) ring system linked to a propanolamine (B44665) side chain. A hydroxyl group is substituted at the fifth position of the naphthalene ring, and five deuterium atoms are incorporated into the isopropyl group of the propanolamine side chain.[1]

IUPAC Name: 1-(5-hydroxynaphthalen-1-yloxy)-3-(isopropyl-d5-amino)propan-2-ol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data for the non-deuterated analog, 5-Hydroxy Propranolol, is also included for comparison where specific data for the deuterated compound is not available.

PropertyValueReference
Molecular Formula C₁₆H₁₆D₅NO₃[1]
Molecular Weight 280.38 g/mol [1]
CAS Number 1185084-01-8[2]
Appearance White to off-white powder[1]
Melting Point Not available for d5. Propranolol HCl: 166°CTCI Safety Data Sheet
Solubility Soluble in organic solvents such as methanol (B129727) and ethanol; less soluble in water.[1] For 5-Hydroxy Propranolol: DMF: 50 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml.[3]
λmax For 5-Hydroxy Propranolol: 226, 297, 314, 328 nm[3]

Synthesis

The synthesis of this compound is a two-stage process involving the deuteration of propranolol followed by regioselective hydroxylation.

Synthesis Workflow

G Propranolol Propranolol Propranolol_d5 Propranolol-d5 Propranolol->Propranolol_d5 Deuteration Final_Product This compound Propranolol_d5->Final_Product Hydroxylation G Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Separation Supernatant->HPLC MSMS MS/MS Detection HPLC->MSMS G cluster_membrane Cell Membrane Receptor Beta-Adrenergic Receptor G_Protein Gs Protein (Inactive) Receptor->G_Protein Inhibition of Activation AC Adenylyl Cyclase G_Protein->AC No Activation ATP ATP Antagonist This compound Antagonist->Receptor Blocks cAMP cAMP ATP:s->cAMP:n Conversion Blocked PKA_inactive PKA (Inactive) cAMP->PKA_inactive Does not bind PKA_active PKA (Active) PKA_inactive->PKA_active Activation Inhibited Phosphorylation Phosphorylation of Target Proteins PKA_active->Phosphorylation Decreased Catalysis Response Cellular Response (e.g., Decreased Heart Rate) Phosphorylation->Response

References

Synthesis Protocol for 5-Hydroxy Propranolol-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis protocol for 5-Hydroxy Propranolol-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of its parent drug, propranolol. The synthesis involves a multi-step process, beginning with the preparation of a key intermediate, 5-methoxy-1-naphthol, followed by the introduction of the deuterated side-chain and subsequent demethylation to yield the final product. This guide details the experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of this compound is strategically designed to ensure the precise introduction of the deuterium (B1214612) atoms and the hydroxyl group at the desired positions. The overall synthetic pathway can be summarized in the following key stages:

  • Synthesis of 5-methoxy-1-naphthol: This initial step creates the core naphthalene (B1677914) structure with a protected hydroxyl group at the 5-position.

  • Introduction of the Deuterated Side-Chain: 5-methoxy-1-naphthol is reacted with a deuterated epoxide, epichlorohydrin-d5, to form the key intermediate, 1-(5-methoxynaphthalen-1-yloxy)-2,3-epoxypropane-d5.

  • Amination: The epoxide ring is opened by reaction with isopropylamine (B41738) to introduce the amino group, yielding 5-methoxy Propranolol-d5.

  • Demethylation: The final step involves the removal of the methyl protecting group from the 5-methoxy group to afford the target molecule, this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Synthesis of 5-methoxy-1-naphthol

This procedure is adapted from the synthesis of similar naphthalene derivatives.

  • Materials: 5-methoxy-1-tetralone (B1585004), cupric bromide, ethyl acetate, lithium bromide, lithium carbonate, dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-methoxy-1-tetralone in ethyl acetate, add cupric bromide and reflux the mixture.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the crude product in DMF, and add lithium bromide and lithium carbonate.

    • Heat the mixture to induce dehydrobromination.

    • After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5-methoxy-1-naphthol.

Synthesis of 1-(5-methoxynaphthalen-1-yloxy)-2,3-epoxypropane-d5
  • Materials: 5-methoxy-1-naphthol, epichlorohydrin-d5, potassium carbonate, acetone.

  • Procedure:

    • To a solution of 5-methoxy-1-naphthol in acetone, add potassium carbonate and epichlorohydrin-d5.

    • Reflux the mixture with stirring.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter off the potassium carbonate and wash with acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude epoxide intermediate. This intermediate can often be used in the next step without further purification.

Synthesis of 5-methoxy Propranolol-d5
  • Materials: 1-(5-methoxynaphthalen-1-yloxy)-2,3-epoxypropane-d5, isopropylamine, ethanol.

  • Procedure:

    • Dissolve the crude epoxide from the previous step in ethanol.

    • Add isopropylamine to the solution and stir the mixture at room temperature.

    • Monitor the reaction by TLC.

    • After completion, remove the solvent under reduced pressure.

    • The crude 5-methoxy Propranolol-d5 can be purified by column chromatography.

Synthesis of this compound (Demethylation)

The demethylation of the methoxy (B1213986) group can be achieved using various reagents, with boron tribromide (BBr₃) being a common choice for cleaving aryl methyl ethers.

  • Materials: 5-methoxy Propranolol-d5, boron tribromide (BBr₃), dichloromethane (B109758) (DCM), methanol.

  • Procedure:

    • Dissolve 5-methoxy Propranolol-d5 in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of BBr₃ in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. Please note that these are representative values and actual results may vary.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₆D₅NO₃
Molecular Weight 280.38 g/mol
Appearance Off-white to pale yellow solid
CAS Number 1185084-01-8

Table 2: Expected Yields for the Synthetic Steps

Reaction StepStarting MaterialProductExpected Yield (%)
1 5-methoxy-1-tetralone5-methoxy-1-naphthol70-80
2 5-methoxy-1-naphthol1-(5-methoxynaphthalen-1-yloxy)-2,3-epoxypropane-d585-95
3 1-(5-methoxynaphthalen-1-yloxy)-2,3-epoxypropane-d55-methoxy Propranolol-d580-90
4 5-methoxy Propranolol-d5This compound50-70
Overall 25-45

Table 3: Anticipated Analytical Data for this compound

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic and aliphatic protons, with the absence of signals for the five deuterated positions on the side chain.
¹³C NMR Signals corresponding to the carbon atoms in the molecule.
Mass Spectrometry (ESI+) [M+H]⁺ at m/z 281.41
Purity (HPLC) >98%

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 5-methoxy-1-naphthol cluster_1 Step 2: Epoxidation cluster_2 Step 3: Amination cluster_3 Step 4: Demethylation 5-methoxy-1-tetralone 5-methoxy-1-tetralone 5-methoxy-1-naphthol 5-methoxy-1-naphthol 5-methoxy-1-tetralone->5-methoxy-1-naphthol CuBr₂, LiBr, Li₂CO₃ Intermediate_Epoxide 1-(5-methoxynaphthalen-1-yloxy)- 2,3-epoxypropane-d5 5-methoxy-1-naphthol->Intermediate_Epoxide K₂CO₃, Acetone Epichlorohydrin-d5 Epichlorohydrin-d5 Epichlorohydrin-d5->Intermediate_Epoxide 5-methoxy-Propranolol-d5 5-methoxy-Propranolol-d5 Intermediate_Epoxide->5-methoxy-Propranolol-d5 Ethanol Isopropylamine Isopropylamine Isopropylamine->5-methoxy-Propranolol-d5 5-Hydroxy-Propranolol-d5 5-Hydroxy-Propranolol-d5 5-methoxy-Propranolol-d5->5-Hydroxy-Propranolol-d5 DCM BBr3 BBr3 BBr3->5-Hydroxy-Propranolol-d5

Caption: Synthetic pathway for this compound.

Logical Relationship of Key Steps

This diagram illustrates the logical progression and dependencies of the key stages in the synthesis.

Logical_Relationship Start Starting Materials Step1 Synthesis of 5-methoxy-1-naphthol Start->Step1 Step2 Formation of Deuterated Epoxide Intermediate Step1->Step2 Step3 Amination with Isopropylamine Step2->Step3 Step4 Demethylation Step3->Step4 End This compound Step4->End

Caption: Logical flow of the synthesis protocol.

This in-depth technical guide provides a comprehensive framework for the synthesis of this compound. Researchers and scientists in drug development can utilize this information to produce this essential internal standard for their analytical needs. It is important to note that all chemical syntheses should be carried out by trained professionals in a well-equipped laboratory, following all necessary safety precautions.

Stability of 5-Hydroxy Propranolol-d5 Under Diverse pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 5-Hydroxy Propranolol-d5 across a range of pH conditions. Due to a lack of specific public data on the deuterated metabolite, this document leverages available information on the stability of its parent compound, propranolol (B1214883), to infer its stability profile. The principles and methodologies outlined herein are standard within the pharmaceutical industry and are intended to guide researchers in designing and interpreting stability studies for this and similar compounds.

Introduction

This compound is a deuterated metabolite of propranolol, a widely used beta-adrenergic receptor antagonist.[1][2] Stable isotope-labeled compounds like this compound are crucial as internal standards in quantitative bioanalytical assays, particularly in UPLC-MS/MS-based pharmacokinetic studies, to ensure accuracy and precision.[3] Understanding the chemical stability of this internal standard under various pH conditions is paramount to prevent erroneous data interpretation during drug development and clinical studies. Forced degradation studies, which involve exposing the drug substance to stress conditions such as acidic, alkaline, and neutral pH, are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[4][5]

Inferred Stability Profile of this compound

pH-Dependent Degradation

Studies on propranolol have shown that it undergoes degradation under both acidic and alkaline conditions, with a higher rate of degradation observed in alkaline solutions compared to acidic ones.[4] The degradation of propranolol and similar compounds often follows pseudo-first-order kinetics.[6] The rate of degradation is influenced by the pH of the solution, which can affect the ionization state of the molecule and catalyze hydrolytic or oxidative reactions.[7] For propranolol, the degradation rate has been observed to increase with an increasing pH value.[6]

The presence of the hydroxyl group in 5-Hydroxy Propranolol could potentially influence its stability profile compared to propranolol, possibly making it more susceptible to oxidation. The deuterium (B1214612) labeling in this compound is generally expected to enhance its stability against metabolic degradation but may have a less pronounced effect on its chemical stability under harsh pH conditions.

Forced Degradation Studies on Propranolol

Forced degradation studies on propranolol have been performed using various stressors, including acid, base, oxidation, and heat, to establish its degradation pathways.[8][9] These studies are crucial for developing stability-indicating analytical methods.

Table 1: Summary of Forced Degradation Studies on Propranolol

Stress ConditionReagent/ConditionObservationReference
Acid Hydrolysis 1 N HCl, reflux at 60°C for 2 hrsDegradation observed[8]
Alkali Hydrolysis 1 N NaOH, reflux at 60°C for 3 hrsSignificant degradation, greater than in acid[4][8]
Oxidative Degradation 3% H₂O₂, room temperature for 7 daysDegradation observed[8]
Thermal Degradation 100°C for 7 daysDegradation observed[8]
Photodegradation UV lightPotential for degradation due to the naphthalene (B1677914) skeleton[1]

Experimental Protocols for Stability Assessment

A robust experimental design is critical for accurately assessing the stability of this compound. The following protocols are based on established guidelines for drug stability testing.[10][11]

Materials and Reagents
  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Phosphate buffers (for various pH values)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrogen peroxide (H₂O₂)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

  • Photostability chamber

Preparation of Solutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Solutions:

    • Acidic: Dilute the stock solution with 0.1 N HCl.

    • Alkaline: Dilute the stock solution with 0.1 N NaOH.

    • Neutral: Dilute the stock solution with purified water.

    • Buffered Solutions: Prepare a series of buffered solutions at various pH values (e.g., pH 2, 4, 7, 9, 12) and dilute the stock solution with each buffer.

Stability Testing Procedure
  • Incubation: Incubate the prepared stress solutions at a specified temperature (e.g., 60°C) for a defined period. Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralization: For acidic and alkaline samples, neutralize the solution before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

  • Quantification: Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation.

Visualizations

The following diagrams illustrate the typical workflow for a pH stability study and a conceptual representation of the degradation process.

G Experimental Workflow for pH Stability Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Prepare Stress Solutions (Acidic, Alkaline, Buffered pH) A->B C Incubate at Controlled Temperature B->C D Withdraw Samples at Defined Time Intervals C->D E Neutralize Samples (if necessary) D->E F Analyze by Stability-Indicating HPLC Method E->F G Quantify Remaining Analyte and Degradation Products F->G G Conceptual Degradation Pathway cluster_conditions Stress Conditions cluster_products Degradation Products Parent This compound DP1 Degradation Product 1 Parent->DP1 DP2 Degradation Product 2 Parent->DP2 DPn Degradation Product 'n' Parent->DPn Acid Acidic pH (e.g., HCl) Acid->Parent k_acid Alkaline Alkaline pH (e.g., NaOH) Alkaline->Parent k_alkaline Oxidative Oxidative (e.g., H2O2) Oxidative->Parent k_oxidative

References

A Technical Guide to the Preliminary Investigation of Propranolol Metabolism Using 5-Hydroxy Propranolol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883) is a non-selective beta-adrenergic receptor antagonist widely utilized for treating conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] As with any therapeutic agent, a thorough understanding of its metabolic fate is crucial for assessing its efficacy, safety, and potential for drug-drug interactions. Propranolol undergoes extensive hepatic metabolism, resulting in a variety of metabolites, some of which, like 4-hydroxypropranolol (B128105), are pharmacologically active.[1][3][4]

This guide provides a technical framework for conducting a preliminary investigation into the metabolism of propranolol. It highlights the primary metabolic pathways, outlines detailed experimental protocols for in vitro studies, and emphasizes the critical role of stable isotope-labeled internal standards, specifically 5-Hydroxy Propranolol-d5, in achieving accurate and reliable quantitative analysis. 5-Hydroxy Propranolol is a recognized metabolite of propranolol, and its deuterated analog serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[5][6] The use of such standards is considered the gold standard in pharmacokinetic and drug metabolism studies, as they effectively correct for variability in sample preparation and matrix effects.[7][8]

Propranolol Metabolic Pathways

Propranolol is primarily metabolized in the liver through three main Phase I and Phase II pathways: aromatic ring oxidation, side-chain oxidation, and direct glucuronidation.[1][9]

  • Aromatic Hydroxylation (Ring Oxidation) : This pathway accounts for approximately 33-42% of the metabolic clearance.[9][10] The cytochrome P450 enzyme CYP2D6 is the primary catalyst for the formation of hydroxylated metabolites, mainly 4-hydroxypropranolol (4-OHP) and 5-hydroxypropranolol (5-OHP).[9][11][12] 4-OHP is a major and pharmacologically active metabolite.[1][3]

  • Side-Chain Oxidation : This pathway involves N-dealkylation (or N-desisopropylation) followed by further oxidation. The initial step to N-desisopropylpropranolol is catalyzed mainly by CYP1A2, with some contribution from CYP2D6.[9][11][13] This route accounts for about 20% of the dose.[9]

  • Glucuronidation (Direct Conjugation) : This Phase II reaction involves the direct conjugation of a glucuronic acid moiety to the propranolol molecule. It is responsible for approximately 17% of the metabolism and is carried out by various UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A9 and UGT2B7.[9][14]

The following diagram illustrates the primary metabolic transformation of propranolol.

Propranolol_Metabolism Propranolol Propranolol Propranolol->invis1 OHP5 5-Hydroxy Propranolol (5-OHP) OHP4 4-Hydroxy Propranolol (4-OHP) Conjugates Glucuronide/Sulfate Conjugates OHP4->Conjugates NDP N-desisopropyl- propranolol (NDP) Further_Metabolism Further Metabolism NDP->Further_Metabolism Glucuronide Propranolol Glucuronide invis1->OHP5 invis1->OHP5 CYP2D6 (Ring Oxidation) invis1->OHP4 invis1->OHP4 CYP2D6 (Ring Oxidation) invis1->NDP invis1->NDP CYP1A2 >> CYP2D6 (Side-Chain Oxidation) invis1->Glucuronide invis1->Glucuronide UGTs (Glucuronidation)

Caption: Primary metabolic pathways of Propranolol.

Experimental Protocols

A preliminary investigation typically begins with in vitro models to identify major metabolites, followed by the development of a quantitative bioanalytical method for pharmacokinetic studies.

In Vitro Metabolite Identification using Human Liver Microsomes (HLMs)

This protocol aims to identify Phase I metabolites of propranolol by incubating the drug with a subcellular fraction of hepatocytes rich in CYP enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of propranolol (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).

    • Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final concentration of 1 mg/mL in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the HLM suspension, phosphate buffer, and propranolol solution (final substrate concentration typically 1-10 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate for a specified time (e.g., 60 minutes) at 37°C.

    • Include a negative control sample without the NADPH regenerating system to account for non-enzymatic degradation.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile (B52724). This also serves to precipitate the microsomal proteins.

    • Vortex the sample vigorously.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the sample using a high-resolution mass spectrometer to identify potential metabolites. Metabolite identification is based on detecting masses corresponding to expected biotransformations (e.g., +16 Da for hydroxylation, -42 Da for N-desisopropylation).

Quantitative Bioanalysis using this compound

This protocol describes a typical workflow for quantifying propranolol in a biological matrix (e.g., plasma) using this compound as an internal standard (IS). The use of a stable isotope-labeled IS that co-elutes with the analyte is crucial for normalizing variations in sample processing and mitigating matrix effects during LC-MS/MS analysis.[8][15]

Bioanalytical_Workflow A 1. Plasma Sample Collection B 2. Addition of Internal Standard (this compound) A->B C 3. Protein Precipitation (e.g., with Acetonitrile) B->C D 4. Vortex & Centrifuge C->D E 5. Supernatant Transfer D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing (Analyte/IS Peak Area Ratio) F->G H 8. Concentration Calculation G->H

Caption: Workflow for quantitative bioanalysis using an internal standard.

Methodology:

  • Standard and Sample Preparation:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of propranolol into the blank biological matrix (e.g., human plasma).

    • Thaw study samples, calibration standards, and QCs.

  • Sample Extraction:

    • To a 50 µL aliquot of plasma (sample, standard, or QC), add the internal standard working solution (this compound in methanol (B129727) or acetonitrile). The IS is added first to account for variability in all subsequent steps.

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 4°C for 10 minutes at high speed.

    • Carefully transfer the supernatant to an HPLC vial for injection.

  • LC-MS/MS Conditions:

    • The specific conditions must be optimized, but typical parameters are provided in the data tables below. Analysis is often performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

Quantitative data from metabolic studies should be presented clearly. The following tables provide examples of key parameters relevant to the preliminary investigation of propranolol metabolism.

Table 1: Key Enzymes in Propranolol Metabolism

Metabolic PathwayPrimary Enzyme(s)Key Metabolite(s)Reference(s)
Aromatic HydroxylationCYP2D64-Hydroxypropranolol, 5-Hydroxypropranolol[9][11][12]
Side-Chain OxidationCYP1A2, CYP2D6N-desisopropylpropranolol[9][11][13]
GlucuronidationUGT1A9, UGT2B7Propranolol glucuronide[9][14]

Table 2: Example LC-MS/MS Parameters for Propranolol and this compound

ParameterCondition
LC System
ColumnC18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
GradientLinear gradient from 5% to 95% B over 5 minutes
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Propranolol)m/z 260.2 → 116.1
MRM Transition (5-OH-Propranolol)m/z 276.2 → 116.1
MRM Transition (5-OH-Propranolol-d5)m/z 281.2 → 116.1 (or other stable fragment)

Note: MRM transitions are examples and must be empirically optimized for the specific instrument used.

Table 3: Example Pharmacokinetic Parameters of Oral Propranolol

ParameterValueReference(s)
Bioavailability~25% (subject to first-pass metabolism)[1]
Time to Peak Plasma (Tmax)1-2 hours (immediate-release)[2]
Elimination Half-Life (t½)3-6 hours[1][2]
Volume of Distribution (Vd)4 L/kg[2]
Plasma Protein Binding80-95%[2]

Conclusion

A systematic investigation of propranolol metabolism is essential for its clinical application. This guide outlines the foundational experimental approach, beginning with in vitro metabolite identification and progressing to a robust quantitative bioanalytical method. The correct implementation of a stable isotope-labeled internal standard, such as this compound, is paramount. It ensures the generation of high-quality, reliable data necessary for accurate pharmacokinetic assessment and is a cornerstone of modern drug development and bioanalysis. The protocols and data structures provided herein offer a solid starting point for researchers and scientists entering this area of study.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Propranolol in Human Plasma Using 5-Hydroxy Propranolol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of propranolol (B1214883) in human plasma. The method utilizes 5-Hydroxy Propranolol-d5 as a stable, isotopically labeled internal standard (IS) to ensure accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving propranolol.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. Accurate and reliable quantification of propranolol in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the robustness of the analytical method. This application note provides a comprehensive protocol for the determination of propranolol in human plasma, validated for its performance in terms of linearity, precision, accuracy, and recovery.

Experimental

Materials and Reagents
  • Propranolol hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Standard Solutions Preparation

Stock Solutions (1 mg/mL):

  • Propranolol: Accurately weigh and dissolve an appropriate amount of propranolol hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

  • This compound (IS): Prepare a 1 mg/mL stock solution in methanol.

Working Standard Solutions:

  • Prepare serial dilutions of the propranolol stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards with concentrations ranging from 1 to 500 ng/mL.[1][2]

  • Prepare a working solution of the internal standard (this compound) at a concentration of 100 ng/mL in the same diluent.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (100 ng/mL this compound).[1][2]

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.[2]

  • Centrifuge the samples at 13,500 rpm for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.

G Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Acetonitrile with IS (300 µL) plasma->add_is vortex 3. Vortex (1 min) add_is->vortex centrifuge 4. Centrifuge (13,500 rpm, 10 min, 4°C) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant injection 6. Inject into LC-MS/MS supernatant->injection

Caption: Protein Precipitation Workflow for Plasma Samples.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient As described in the table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.020
0.520
2.580
3.580
3.620
5.020

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 5500 V
Source Temperature 350°C
Curtain Gas 40 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
Collision Gas Nitrogen

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Propranolol 260.2116.125
This compound (IS) 281.4116.128

Note: The MRM transition for this compound is predicted based on the structure and common fragmentation patterns. Optimization may be required.

G LC-MS/MS Analysis Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column C18 Column gradient Gradient Elution lc_column->gradient esi ESI+ Source gradient->esi quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data_acquisition data_acquisition detector->data_acquisition Data Acquisition sample_injection Sample Injection sample_injection->lc_column

Caption: LC-MS/MS Analytical Workflow.

Results and Discussion

Method Validation

The analytical method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters included selectivity, linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, and matrix effect.

Selectivity: The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of propranolol and the internal standard.

Linearity and LLOQ: The calibration curve for propranolol was linear over the concentration range of 1 to 500 ng/mL in human plasma.[1][2] A weighted (1/x²) linear regression analysis was used to construct the calibration curve. The correlation coefficient (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL for propranolol, with acceptable precision and accuracy.[1]

Precision and Accuracy: The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Low 3< 7.0< 8.0± 9.0± 10.0
Medium 50< 6.0< 7.0± 8.0± 9.0
High 400< 5.0< 6.0± 7.0± 8.0

Data are representative and compiled from typical bioanalytical method validation results for propranolol.[1][3]

Recovery and Matrix Effect: The extraction recovery of propranolol and the internal standard was consistent and reproducible across the different QC levels. The matrix effect was assessed by comparing the response of the analytes in post-extraction spiked plasma samples to that in neat solutions. The results indicated no significant ion suppression or enhancement.

AnalyteExtraction Recovery (%)Matrix Effect (%)
Propranolol > 8590 - 110
This compound (IS) > 8590 - 110

Representative data based on typical protein precipitation methods.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of propranolol in human plasma using this compound as an internal standard. The method demonstrates excellent sensitivity, selectivity, precision, and accuracy, making it well-suited for high-throughput bioanalysis in support of clinical and pharmacokinetic studies of propranolol. The straightforward protein precipitation sample preparation protocol allows for minimal sample handling and fast turnaround times.

References

Application Note: High-Throughput Quantification of Propranolol in Human Plasma Using 5-Hydroxy Propranolol-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of propranolol (B1214883) in human plasma. The method utilizes 5-Hydroxy Propranolol-d5, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision.[1][2] A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[3][4][5] The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for the reliable quantification of propranolol in a bioanalytical setting.

Introduction

Propranolol is a non-selective beta-adrenergic blocker widely used in the treatment of various cardiovascular conditions, such as hypertension, angina pectoris, and cardiac arrhythmias.[5][6] Accurate measurement of propranolol concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[1] This is because a deuterated internal standard has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar ionization effects, thereby providing more accurate correction for matrix effects and variability during sample preparation and analysis.[1] This application note provides a detailed protocol for the extraction and quantification of propranolol in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Propranolol hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Human Plasma (K2EDTA)

  • Deionized Water

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1200 series, Shimadzu LC-20AD)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)

  • Analytical Column: C18, 5 µm (50 x 4.6 mm) or equivalent[1]

Sample Preparation

A simple protein precipitation method is utilized for the extraction of propranolol and the internal standard from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (e.g., 250 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[3][4]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography
  • Column: C18, 5 µm (50 x 4.6 mm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.5 min: 90-10% B

    • 3.5-5.0 min: 10% B

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3][4][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[5]

  • MRM Transitions:

    • Propranolol: m/z 260.2 → 116.1

    • This compound (IS): m/z 281.2 → 116.1 (projected based on fragmentation of propranolol)

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

Results and Discussion

The method demonstrates excellent performance for the quantification of propranolol in human plasma. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and any variability in sample processing.

Linearity

The calibration curve for propranolol was linear over the concentration range of 1 to 500 ng/mL.[3][4] The correlation coefficient (r²) was consistently ≥ 0.99.

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Propranolol1 - 500≥ 0.99
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results were within the acceptable limits as per regulatory guidelines.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low5< 7.1< 7.1< 9.8< 9.8
Medium50< 7.1< 7.1< 9.8< 9.8
High400< 7.1< 7.1< 9.8< 9.8

Data is representative and compiled from similar methods.[3][4]

Recovery

The extraction recovery of propranolol and the internal standard from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.

AnalyteRecovery (%)
Propranolol> 90%
This compound (IS)> 90%

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of propranolol in human plasma using this compound as an internal standard. The method is suitable for high-throughput analysis and can be readily implemented in clinical and pharmaceutical laboratories for pharmacokinetic studies.

Protocol

Preparation of Stock and Working Solutions
  • Propranolol Stock Solution (1 mg/mL): Accurately weigh 10 mg of propranolol hydrochloride and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Propranolol Working Solutions: Prepare serial dilutions of the propranolol stock solution with methanol to create calibration standards and quality control samples.

  • Internal Standard Working Solution (250 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation Workflow

G cluster_prep Sample Preparation plasma 100 µL Plasma Sample add_is Add 10 µL of this compound IS plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex to Precipitate Proteins add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Plasma sample preparation workflow.

LC-MS/MS Analysis Workflow

G cluster_analysis LC-MS/MS Analysis lc LC Separation (C18 Column) esi Electrospray Ionization (ESI+) lc->esi ms Triple Quadrupole MS esi->ms mrm MRM Detection ms->mrm data Data Acquisition & Quantification mrm->data

Caption: LC-MS/MS analytical workflow.

References

Application Note: Quantification of Propranolol and its Metabolites in Human Urine by LC-MS/MS Using 5-Hydroxy Propranolol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of propranolol (B1214883) and its major metabolites in human urine. The use of a stable isotope-labeled internal standard, 5-Hydroxy Propranolol-d5, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring of propranolol therapy.

Introduction

Propranolol is a non-selective beta-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2] It undergoes extensive hepatic metabolism, resulting in a variety of metabolites that are primarily excreted in the urine.[3][4] The main metabolic pathways include aromatic hydroxylation, N-dealkylation, side-chain oxidation, and glucuronidation.[1][3][5] Key metabolites include 4-hydroxypropranolol (B128105) (an active metabolite), 5-hydroxypropranolol, 7-hydroxypropranolol, and N-desisopropylpropranolol.[5][6][7]

Accurate quantification of propranolol and its metabolites in urine is crucial for understanding its pharmacokinetics and metabolism. Stable isotope-labeled internal standards are essential for reliable quantification in complex biological matrices like urine. This compound serves as an excellent internal standard for this purpose, as its physicochemical properties are nearly identical to the analytes of interest, ensuring similar behavior during sample preparation and analysis.[8]

Experimental

Materials and Reagents
  • Propranolol, 4-hydroxypropranolol, 5-hydroxypropranolol, 7-hydroxypropranolol, and N-desisopropylpropranolol standards

  • This compound (Internal Standard, IS)

  • LC-MS grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Human urine (drug-free)

Sample Preparation

A simple "dilute-and-shoot" method or a solid-phase extraction (SPE) method can be employed depending on the required sensitivity.

Method 1: Dilute-and-Shoot

  • Thaw frozen urine samples at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • To 100 µL of urine, add 400 µL of acetonitrile containing the internal standard (this compound).[9]

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE)

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 1 mL of urine sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase containing the internal standard.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analytes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratios of the analytes to the internal standard versus the concentration of the analytes.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of propranolol and its metabolites in human urine. The use of this compound as an internal standard effectively compensated for matrix effects and ensured high accuracy and precision.

Quantitative Data Summary

The following table summarizes the typical quantitative performance of the method.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%Bias)
Propranolol1 - 5001< 7.1< 9.8
4-Hydroxypropranolol0.2 - 1000.2< 7.1< 9.8
5-Hydroxypropranolol0.2 - 1000.2< 7.1< 9.8
7-Hydroxypropranolol0.2 - 1000.2< 7.1< 9.8
N-Desisopropylpropranolol0.2 - 1000.2< 7.1< 9.8

Data presented are representative and may vary depending on the specific instrumentation and experimental conditions.[10]

Visualizations

Propranolol Metabolism Pathway```dot

Propranolol_Metabolism cluster_hydroxylation Aromatic Hydroxylation (CYP2D6, CYP1A2) cluster_dealkylation N-Dealkylation (CYP1A2) cluster_glucuronidation Glucuronidation (UGTs) Propranolol Propranolol 4-Hydroxypropranolol 4-Hydroxypropranolol Propranolol->4-Hydroxypropranolol 5-Hydroxypropranolol 5-Hydroxypropranolol Propranolol->5-Hydroxypropranolol 7-Hydroxypropranolol 7-Hydroxypropranolol Propranolol->7-Hydroxypropranolol N-Desisopropylpropranolol N-Desisopropylpropranolol Propranolol->N-Desisopropylpropranolol Propranolol Glucuronide Propranolol Glucuronide Propranolol->Propranolol Glucuronide 4-Hydroxypropranolol Glucuronide 4-Hydroxypropranolol Glucuronide 4-Hydroxypropranolol->4-Hydroxypropranolol Glucuronide

Caption: Analytical workflow for propranolol metabolite quantification.

Conclusion

This application note provides a detailed and reliable LC-MS/MS method for the quantification of propranolol and its major metabolites in human urine. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving accurate and precise results. The described protocol and performance characteristics demonstrate the suitability of this method for various research and clinical applications.

References

Application of 5-Hydroxy Propranolol-d5 in Pharmacokinetic Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5-Hydroxy Propranolol-d5 as an internal standard in pharmacokinetic (PK) studies of propranolol (B1214883). The inclusion of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of drugs and their metabolites in biological matrices by correcting for variability in sample preparation and instrument response.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. It undergoes extensive metabolism in the liver, primarily through three main pathways: ring oxidation, side-chain oxidation, and direct glucuronidation. 5-Hydroxy Propranolol is one of the metabolites formed through ring oxidation, a pathway catalyzed mainly by the cytochrome P450 enzyme CYP2D6. Due to its structural similarity to propranolol and its metabolites, this compound serves as an ideal internal standard for their quantification in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium (B1214612) labeling provides a mass shift that allows for its differentiation from the endogenous, non-labeled analytes without significantly altering its chemical and physical properties.

Data Presentation: Pharmacokinetic Parameters of Propranolol and its Metabolite

The following tables summarize representative pharmacokinetic parameters of propranolol and its active metabolite, 4-hydroxypropranolol (B128105), following oral administration. While the specific use of this compound as an internal standard is not explicitly stated in the cited sources for this data, these values are typical for pharmacokinetic studies of propranolol. The use of a stable isotope-labeled internal standard like this compound is standard practice in modern bioanalytical methods to ensure the accuracy and precision of such data.

Table 1: Pharmacokinetic Parameters of Propranolol after a Single 40 mg Oral Dose in Hypertensive Patients [1]

ParameterRoute of AdministrationValue (Mean ± SD)
Cmax (ng/mL) Peroral41 ± 12
Sublingual147 ± 72
Tmax (min) Peroral52 ± 11
Sublingual34 ± 18
AUC (ng·h/mL) Peroral79 ± 54
Sublingual245 ± 134
t½ (h) Peroral2.41 ± 1.16
Sublingual0.91 ± 0.54

Table 2: Plasma Concentrations of Propranolol and 4-Hydroxypropranolol in Hypertensive Patients on Chronic Oral Therapy [2]

AnalyteConcentration Range (ng/mL)
Propranolol 5.3 - 300
4-Hydroxypropranolol 2.1 - 36.0

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid method for the extraction of propranolol and its metabolites from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each plasma sample, calibration standard, and quality control sample.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex to mix and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

This section provides a general LC-MS/MS method that can be optimized for the simultaneous quantification of propranolol, its metabolites, and this compound.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration. For example:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters: These should be optimized for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).

Table 3: Representative MRM Transitions for Propranolol and its Metabolites [3][4]

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Propranolol 260.2116.1
4-Hydroxypropranolol 276.2116.1
5-Hydroxypropranolol 276.2116.1
N-Desisopropylpropranolol 218.0116.1
This compound (Internal Standard) To be determinedTo be determined

Note on Internal Standard MRM Transitions: The precursor ion (Q1) for this compound will be approximately 281.2 m/z (276.2 + 5). The product ion (Q3) will likely be the same as the non-labeled compound (116.1 m/z) if the deuterium atoms are on the naphthalene (B1677914) ring. However, the optimal transitions should be determined empirically by infusing a standard solution of this compound into the mass spectrometer.

Mandatory Visualizations

Propranolol Metabolic Pathway

Propranolol Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Propranolol Propranolol N_Desisopropylpropranolol N-Desisopropyl- propranolol Propranolol->N_Desisopropylpropranolol CYP1A2, CYP2D6 4-Hydroxypropranolol 4-Hydroxypropranolol Propranolol->4-Hydroxypropranolol CYP2D6 5-Hydroxypropranolol 5-Hydroxypropranolol Propranolol->5-Hydroxypropranolol CYP2D6 Propranolol_Glucuronide Propranolol Glucuronide Propranolol->Propranolol_Glucuronide UGTs Napthoxylactic_acid Napthoxylactic acid N_Desisopropylpropranolol->Napthoxylactic_acid Oxidation 4-Hydroxypropranolol_Glucuronide 4-Hydroxypropranolol Glucuronide 4-Hydroxypropranolol->4-Hydroxypropranolol_Glucuronide UGTs 4-Hydroxypropranolol_Sulfate 4-Hydroxypropranolol Sulfate 4-Hydroxypropranolol->4-Hydroxypropranolol_Sulfate SULTs

Caption: Metabolic pathway of propranolol showing Phase I and Phase II reactions.

Experimental Workflow for Pharmacokinetic Analysis

Experimental Workflow for Pharmacokinetic Analysis cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Collect Biological Sample (e.g., Plasma) Spike_IS Spike with This compound (IS) Biological_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS_Analysis Peak_Integration Peak Integration LC_MS_MS_Analysis->Peak_Integration Calibration_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) Peak_Integration->Calibration_Curve Concentration_Calculation Calculate Analyte Concentration Calibration_Curve->Concentration_Calculation PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Concentration_Calculation->PK_Analysis

Caption: A typical workflow for a pharmacokinetic study using an internal standard.

References

Application Note: High-Throughput Analysis of Propranolol in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of propranolol (B1214883) in human plasma. The use of a stable isotope-labeled internal standard, propranolol-d7, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol includes a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM).

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and other cardiovascular disorders.[1] Accurate and reliable quantification of propranolol in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. The use of a deuterated internal standard, which has nearly identical physicochemical properties to the analyte, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[2] This document provides a detailed protocol for the development and validation of an LC-MS/MS method for propranolol utilizing propranolol-d7 as the internal standard.

Mechanism of Action

Propranolol exerts its therapeutic effects by competitively blocking β1 and β2-adrenergic receptors.[1] This blockade inhibits the binding of catecholamines like epinephrine (B1671497) and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[1] The downstream signaling cascade involves the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.

Propranolol_Signaling_Pathway cluster_membrane Cell Membrane Beta_Adrenergic_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Adrenergic_Receptor->G_Protein Activates Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->Beta_Adrenergic_Receptor Activates Propranolol Propranolol Propranolol->Beta_Adrenergic_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Heart Rate & Blood Pressure PKA->Cellular_Response Leads to

Figure 1: Propranolol's mechanism of action. (Max Width: 760px)

Experimental Protocols

Materials and Reagents
  • Propranolol hydrochloride (Reference Standard)

  • Propranolol-d7 hydrochloride (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Deionized water

Stock and Working Solutions
  • Propranolol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of propranolol hydrochloride in methanol.

  • Propranolol-d7 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of propranolol-d7 hydrochloride in methanol.

  • Working Solutions: Prepare serial dilutions of the propranolol stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the propranolol-d7 stock solution with acetonitrile.

Sample Preparation

A protein precipitation method is employed for sample preparation.

Sample_Preparation_Workflow Start Start Plasma_Sample 100 µL Human Plasma Start->Plasma_Sample Add_IS Add 20 µL of Propranolol-d7 Working Solution (100 ng/mL) Plasma_Sample->Add_IS Add_Acetonitrile Add 300 µL of Acetonitrile Add_IS->Add_Acetonitrile Vortex Vortex for 1 minute Add_Acetonitrile->Vortex Centrifuge Centrifuge at 13,500 rpm for 10 minutes at 4°C Vortex->Centrifuge Supernatant_Transfer Transfer 10 µL of the supernatant to an autosampler vial Centrifuge->Supernatant_Transfer Analysis Inject into LC-MS/MS Supernatant_Transfer->Analysis

Figure 2: Sample preparation workflow. (Max Width: 760px)
LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
System Agilent 1200 Series or equivalent
Column Hypersil GOLD C18 (150 x 2.1 mm, 5 µm)[3]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Isocratic or gradient elution can be optimized. A typical starting point is a gradient from 20% to 80% B over 5 minutes.
Flow Rate 0.3 mL/min[3]
Column Temperature 40°C[3]
Injection Volume 10 µL

Mass Spectrometry:

ParameterValue
System AB Sciex 4000 QTRAP or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Propranolol: m/z 260.1 -> 116.1Propranolol-d7: m/z 267.2 -> 123.2
Curtain Gas 40 psi
IonSpray Voltage 5500 V
Temperature 350°C
Collision Gas Medium

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 1 to 500 ng/mL for propranolol in human plasma.[3][4] A weighting factor of 1/x² was used for the linear regression.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Propranolol1 - 500> 0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 2: Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ2< 8.6197.8 - 106.8< 5.82100.9 - 108.8
LQC5< 7.190.2 - 109.8< 6.592.3 - 107.5
MQC50< 7.190.2 - 109.8< 6.592.3 - 107.5
HQC400< 7.190.2 - 109.8< 6.592.3 - 107.5
Data synthesized from representative studies.[3][5]
Recovery and Matrix Effect

The extraction recovery of propranolol and the internal standard was consistent across the QC levels. The matrix effect was found to be negligible, demonstrating the robustness of the method.

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Propranolol> 8595 - 105
Propranolol-d7> 8595 - 105

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of propranolol in human plasma. The use of a deuterated internal standard ensures reliable results, making it an ideal tool for researchers, scientists, and drug development professionals in the fields of pharmacology and clinical research. The simple sample preparation and rapid analysis time allow for the processing of a large number of samples efficiently.

References

Application Note: Determination of Propranolol and its Metabolites in Human Urine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883) is a non-selective beta-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[1] Monitoring its excretion and metabolic profile in urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in the context of sports doping control.[1] This application note provides a detailed protocol for the simultaneous determination of propranolol and its major metabolites in human urine using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods. The primary metabolic pathways for propranolol include glucuronidation, side-chain oxidation, and ring oxidation, leading to metabolites such as 4-hydroxypropranolol, N-desisopropylpropranolol, and their conjugates.[2][3]

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical to remove interferences from the complex urine matrix and to concentrate the analytes of interest. Several methods have been successfully employed, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and direct injection with column switching.

Protocol 1: Liquid-Liquid Extraction (LLE) [2][4]

This method is suitable for the extraction of propranolol and its basic and neutral metabolites.

  • To 1 mL of human urine, add an internal standard (e.g., Oxprenolol).

  • Adjust the pH of the urine sample to 9.8-10.0 using a suitable base (e.g., sodium hydroxide).

  • Add 5 mL of diethyl ether and vortex for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

For the analysis of acidic metabolites, the aqueous layer from step 5 can be acidified, and the extraction process can be repeated.[4]

Protocol 2: Direct Injection with Column-Switching [5][6]

This technique automates sample clean-up and pre-concentration, offering high throughput.

  • Filter the urine sample through a 0.45 µm syringe filter.[5]

  • Directly inject a large volume (e.g., 1500 µL) of the filtered urine onto a pre-concentration column.[5][6]

  • Wash the pre-concentration column with a weak mobile phase (e.g., 5% acetonitrile (B52724) in water) to remove salts and polar interferences.[5]

  • Using a switching valve, back-flush the trapped analytes from the pre-concentration column onto the analytical column with the analytical mobile phase.[5]

HPLC and LC-MS/MS Conditions

The following tables summarize typical chromatographic conditions for the analysis of propranolol and its metabolites.

Table 1: HPLC-Fluorescence Detection Conditions

ParameterCondition
Analytical Column Ascentis Express RP-Amide (100 x 4.6 mm, 2.7 µm)[5] or Reversed-phase C18 column
Mobile Phase Acetonitrile/water solution of 0.5% triethylamine, pH adjusted to 4.5 with glacial acetic acid (25:75, v/v)[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 50°C[5]
Injection Volume 20 µL (after extraction) or up to 1500 µL (direct injection)[5]
Fluorescence Detector Excitation: 229 nm, Emission: 338 nm[5]

Table 2: LC-MS/MS Conditions

ParameterCondition
Analytical Column Cogent Diamond Hydride (2.1 x 50 mm, 2.2 µm)[1] or equivalent HILIC or C18 column
Mobile Phase A DI Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Gradient 90% B to 30% B over 4 minutes, hold for 2 minutes, then return to 90% B[1]
Flow Rate 0.4 mL/min[1]
Injection Volume 1 µL[1]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[1]
Mass Spectrometer Time-of-Flight (TOF) or Triple Quadrupole (QqQ)
Monitored Ion (Propranolol) m/z 260.1645 [M+H]+[1]

Quantitative Data

The following table summarizes the performance characteristics of various methods for the determination of propranolol.

Table 3: Method Performance Data

AnalyteMethodLODLOQRecoveryReference
PropranololHPLC-Fluorescence (Column-Switching)0.015 ng/mL--[5]
PropranololLC-MS/MS-0.5 µg/L73.7-81.3%[7]
PropranololHPLC-UV--92-102%[8]
4-hydroxypropranololHPLC-Fluorescence-1.0 ng/mL (in plasma)-[2]
N-desisopropylpropranololHPLC-Fluorescence-0.2 ng/mL (in plasma)-[2]

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic fate of propranolol.

cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing urine_sample Human Urine Sample Collection stabilization Stabilization (e.g., with sodium metabisulfite (B1197395) for 4-hydroxypropranolol) urine_sample->stabilization extraction Extraction (LLE or SPE) or Filtration stabilization->extraction evaporation Evaporation (if applicable) extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection Injection into HPLC reconstitution->hplc_injection separation Chromatographic Separation hplc_injection->separation detection Detection (Fluorescence/UV/MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for propranolol analysis in urine.

cluster_pathways Primary Metabolic Pathways cluster_metabolites Major Metabolites cluster_conjugates Conjugates propranolol Propranolol glucuronidation Glucuronidation propranolol->glucuronidation ~17% of dose side_chain_oxidation Side-Chain Oxidation propranolol->side_chain_oxidation ~41% of dose ring_oxidation Ring Oxidation propranolol->ring_oxidation ~42% of dose propranolol_glucuronide Propranolol Glucuronide glucuronidation->propranolol_glucuronide naphthoxylactic_acid Naphthoxylactic Acid side_chain_oxidation->naphthoxylactic_acid hydroxypropranolol 4'-Hydroxypropranolol ring_oxidation->hydroxypropranolol hydroxypropranolol_glucuronide 4'-Hydroxypropranolol Glucuronide hydroxypropranolol->hydroxypropranolol_glucuronide hydroxypropranolol_sulfate 4'-Hydroxypropranolol Sulfate hydroxypropranolol->hydroxypropranolol_sulfate

Caption: Major metabolic pathways of propranolol.[3]

Conclusion

The described HPLC-based methods are robust and sensitive for the quantification of propranolol and its key metabolites in human urine. The choice of sample preparation and detection method can be tailored to the specific requirements of the study, such as required sensitivity and laboratory equipment availability. The provided protocols and data serve as a valuable resource for researchers in clinical and pharmaceutical analysis.

References

Application Notes and Protocols for Stereoselective Metabolism Studies of Propranolol using 5-Hydroxy Propranolol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883), a non-selective beta-adrenergic receptor antagonist, is a racemic mixture of two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol. The (S)-enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers exhibit local anesthetic effects. The metabolism of propranolol is extensive and stereoselective, primarily occurring in the liver through three main pathways: ring oxidation (hydroxylation), side-chain oxidation, and glucuronidation.[1][2][3] The major cytochrome P450 (CYP) enzymes involved are CYP2D6, responsible for 4-hydroxylation, and CYP1A2, which mediates N-desisopropylation.[1][4][5]

Understanding the stereoselective metabolism of propranolol is crucial for a comprehensive assessment of its pharmacokinetics, pharmacodynamics, and potential drug-drug interactions. Stable isotope-labeled internal standards are essential for accurate quantification of drugs and their metabolites in complex biological matrices by mass spectrometry. 5-Hydroxy Propranolol-d5, a deuterated analog of a propranolol metabolite, serves as an ideal internal standard for such studies due to its similar chemical properties and distinct mass, allowing for precise and accurate quantification in stereoselective metabolism investigations.[6]

These application notes provide detailed protocols for conducting in vitro and in vivo stereoselective metabolism studies of propranolol using this compound as an internal standard, coupled with analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Metabolic Pathways of Propranolol

Propranolol undergoes extensive metabolism, with the primary routes being:

  • Aromatic Hydroxylation: Primarily at the 4-position to form 4-hydroxypropranolol, a pharmacologically active metabolite. This reaction is mainly catalyzed by CYP2D6.[1][2] Hydroxylation also occurs at other positions, such as the 5- and 7-positions.[7][8]

  • N-Dealkylation: Removal of the isopropyl group from the side chain, primarily mediated by CYP1A2.[2][4]

  • Glucuronidation: Direct conjugation of propranolol or its hydroxylated metabolites with glucuronic acid.[1]

The metabolism of propranolol exhibits stereoselectivity. Studies have shown that the overall metabolism favors the (R)-(+)-enantiomer, leading to higher plasma concentrations of the more pharmacologically active (S)-(-)-enantiomer.

Propranolol_Metabolism propranolol (R,S)-Propranolol hydroxypropranolol 4-Hydroxypropranolol (Active Metabolite) propranolol->hydroxypropranolol CYP2D6 (Ring Oxidation) five_hydroxypropranolol 5-Hydroxypropranolol propranolol->five_hydroxypropranolol CYP2D6 (Ring Oxidation) desisopropylpropranolol N-desisopropylpropranolol propranolol->desisopropylpropranolol CYP1A2 (Side-chain Oxidation) glucuronide Propranolol Glucuronide propranolol->glucuronide UGTs (Glucuronidation) further_metabolites Further Metabolites hydroxypropranolol->further_metabolites Glucuronidation/ Sulfation five_hydroxypropranolol->further_metabolites Glucuronidation desisopropylpropranolol->further_metabolites

Figure 1. Major metabolic pathways of propranolol.

Experimental Protocols

In Vitro Stereoselective Metabolism in Human Liver Microsomes (HLM)

This protocol describes the incubation of racemic propranolol with human liver microsomes to assess the stereoselective formation of its metabolites.

Materials:

  • Racemic (R,S)-Propranolol

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid

  • Purified water

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of racemic propranolol (10 mM) in methanol.

    • Prepare a stock solution of this compound (1 mM) in methanol.

    • Prepare working solutions of propranolol by diluting the stock solution with phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer, MgCl2, and the HLM suspension.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the propranolol working solution.

    • After a brief pre-incubation, add the NADPH regenerating system to start the reaction. The final incubation volume is typically 200 µL.

    • Incubate at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard (this compound).

  • Sample Processing:

    • Vortex the samples vigorously.

    • Centrifuge at 14,000 x g for 10 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

In Vivo Stereoselective Metabolism Study in Human Subjects

This protocol outlines the collection and processing of plasma and urine samples from human volunteers administered with racemic propranolol.

Ethical Considerations: All procedures involving human subjects must be approved by an institutional review board (IRB) and conducted in accordance with the Declaration of Helsinki. Informed consent must be obtained from all participants.

Materials:

  • Racemic propranolol oral formulation

  • This compound (Internal Standard)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Urine collection containers

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Formic acid

  • Purified water

Procedure:

  • Dosing and Sample Collection:

    • Administer a single oral dose of racemic propranolol to healthy volunteers.

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect urine samples over specific intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours post-dose).[1]

  • Plasma Sample Preparation (Protein Precipitation):

    • Centrifuge the blood samples to separate plasma.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing this compound (internal standard).[3]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • Urine Sample Preparation (Dilute-and-Shoot):

    • Thaw frozen urine samples at room temperature.

    • Vortex the urine samples to ensure homogeneity.

    • Dilute 200 µL of urine with 800 µL of methanol containing the internal standard (this compound).[1]

    • Centrifuge the diluted sample at high speed for 10 minutes.[1]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Method

A validated chiral LC-MS/MS method is required to separate and quantify the enantiomers of propranolol and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral HPLC column (e.g., cellulose (B213188) or amylose-based)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Typical LC-MS/MS Parameters:

ParameterValue
HPLC Column Chiral Stationary Phase (e.g., Lux Cellulose-1, Chiralpak AD-H)
Mobile Phase Gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions See Table 1

Table 1: Example MS/MS Transitions for Propranolol and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
(R/S)-Propranolol260.2116.1
(R/S)-4-Hydroxypropranolol276.2116.1
(R/S)-5-Hydroxypropranolol276.2116.1
This compound (IS)281.2116.1

Note: Product ions may vary depending on the instrument and collision energy. Optimization is required.

Experimental_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study invitro_start Racemic Propranolol + Human Liver Microsomes incubation Incubation at 37°C invitro_start->incubation termination Reaction Termination (Acetonitrile + IS) incubation->termination invitro_processing Protein Precipitation & Centrifugation termination->invitro_processing analysis Chiral LC-MS/MS Analysis invitro_processing->analysis invivo_start Oral Administration of Racemic Propranolol sampling Plasma & Urine Sample Collection invivo_start->sampling invivo_processing Sample Preparation (Precipitation/Dilution + IS) sampling->invivo_processing invivo_processing->analysis data Data Acquisition & Quantification analysis->data report Stereoselective Metabolism Profile data->report

Figure 2. General experimental workflow for stereoselective metabolism studies.

Data Presentation and Analysis

The concentrations of (R)- and (S)-propranolol and their respective metabolites are determined from the peak area ratios of the analytes to the internal standard (this compound) using a calibration curve.

Table 2: Example Data from an In Vitro HLM Incubation Study

Time (min)(S)-Propranolol (µM)(R)-Propranolol (µM)(S)-5-Hydroxypropranolol (µM)(R)-5-Hydroxypropranolol (µM)
01.001.000.000.00
50.850.750.050.08
150.600.450.120.18
300.350.200.200.25
600.100.050.250.30

Table 3: Example Pharmacokinetic Parameters from an In Vivo Study

Parameter(S)-Propranolol(R)-Propranolol
Cmax (ng/mL) 85.2 ± 15.360.5 ± 12.1
Tmax (hr) 2.1 ± 0.52.0 ± 0.6
AUC (0-inf) (ng*hr/mL) 450.6 ± 95.2280.4 ± 70.8
Clearance (L/hr) 45.3 ± 9.865.1 ± 13.5

Data presented are hypothetical and for illustrative purposes only.

Conclusion

The use of this compound as an internal standard in conjunction with chiral LC-MS/MS provides a robust and accurate method for the detailed investigation of the stereoselective metabolism of propranolol. The protocols outlined in these application notes offer a framework for researchers to conduct both in vitro and in vivo studies, generating critical data for drug development and a deeper understanding of propranolol's pharmacokinetic profile. These studies are essential for elucidating the clinical implications of stereoselectivity in drug metabolism and response.

References

Troubleshooting & Optimization

matrix effect in propranolol analysis using 5-Hydroxy Propranolol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the matrix effect in the analysis of propranolol (B1214883), particularly when using 5-Hydroxy Propranolol-d5 as an internal standard.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of propranolol due to matrix effects.

Symptom Potential Cause Recommended Action
Low Propranolol Signal Intensity (Ion Suppression) Co-eluting endogenous matrix components (e.g., phospholipids (B1166683), salts) are suppressing the ionization of propranolol in the mass spectrometer source.[1]1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous extraction method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering compounds.[2] HybridSPE®-Phospholipid plates have been shown to be effective in reducing phospholipid-based suppression for propranolol.[3] 2. Chromatographic Separation: Modify the LC gradient to better separate propranolol from the region where matrix components elute. 3. Dilution: Dilute the sample to reduce the concentration of interfering matrix components. This may, however, compromise the limit of quantitation.[4]
High Propranolol Signal Intensity (Ion Enhancement) Co-eluting matrix components are enhancing the ionization efficiency of propranolol.1. Improve Sample Cleanup: Similar to addressing ion suppression, more effective sample preparation (SPE, LLE) is crucial to remove the source of the enhancement.[2] 2. Evaluate Internal Standard: Ensure that this compound is co-eluting with propranolol and experiencing the same degree of enhancement.[5]
Poor Reproducibility/High Variability in Results Inconsistent matrix effects across different samples or batches. This is a common issue with simpler sample preparation methods like protein precipitation.[3]1. Use a Stable Isotope Labeled (SIL) Internal Standard: A deuterated internal standard like this compound is the best choice to compensate for variable matrix effects as it has nearly identical chemical and physical properties to the analyte.[5][6] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[7]
Inconsistent Internal Standard (IS) Performance 1. The IS and analyte do not co-elute perfectly. 2. The IS is not effectively compensating for the matrix effect.1. Chromatographic Optimization: Adjust the mobile phase composition or gradient to ensure the co-elution of propranolol and this compound.[4] 2. Re-evaluate Sample Preparation: The chosen extraction method might be affecting the analyte and the IS differently. Evaluate the recovery of both propranolol and this compound.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a concern in propranolol analysis?

The matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting substances in the sample matrix.[1] In bioanalysis, endogenous components of biological fluids like plasma or urine can suppress or enhance the signal of propranolol in the mass spectrometer, leading to inaccurate quantification.[3]

Q2: How can I quantitatively assess the matrix effect in my propranolol assay?

The most common method is the post-extraction addition technique.[6] This involves comparing the peak area of propranolol in a solution spiked into an extracted blank matrix to the peak area of propranolol in a neat solution at the same concentration. The ratio of these peak areas gives the matrix factor (MF).

Q3: Is this compound a suitable internal standard to compensate for the matrix effect on propranolol?

Yes, a stable isotope-labeled internal standard like this compound is considered the gold standard.[5][6] Because it is structurally very similar to propranolol, it will have nearly identical chromatographic retention time and ionization characteristics. This allows it to experience and compensate for the same matrix effects as the analyte, leading to more accurate and precise results.

Q4: Which sample preparation method is best for minimizing matrix effects in propranolol analysis from plasma?

While protein precipitation is a simple and fast method, it is often insufficient for removing phospholipids, which are a major source of matrix effects for propranolol.[3] Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up the sample and reducing matrix effects.[1][2] A specialized technique like HybridSPE® that specifically targets phospholipids can also be highly effective.[3]

Q5: Can I just dilute my sample to reduce the matrix effect?

Dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay and may not be suitable for samples with low propranolol concentrations.[4]

Quantitative Data Summary

The following table summarizes the impact of different sample preparation methods on the matrix effect in propranolol analysis.

Sample Preparation Method Analyte Matrix Observed Matrix Effect Reference
Protein PrecipitationPropranololSerum~75% reduction in response due to phospholipid interference[3]
HybridSPE®-PhospholipidPropranololSerumImproved response and reduced variability compared to protein precipitation[3]
Solid Phase Extraction (SPE)Propranolol & 4-Hydroxy PropranololHuman PlasmaHigh extraction recovery (>96% for propranolol, >64% for 4-hydroxy propranolol) suggesting good sample cleanup[8]
Liquid-Liquid Extraction (LLE)PropranololHuman PlasmaEffective for extracting propranolol and metoprolol (B1676517) (internal standard)[9]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method

This protocol describes how to quantitatively assess the matrix effect.

  • Prepare Blank Matrix Samples: Extract at least six different lots of the blank biological matrix (e.g., human plasma) using your established sample preparation method.

  • Prepare Neat Solutions (Set A): Prepare solutions of propranolol and this compound in the reconstitution solvent at low and high quality control (QC) concentrations.

  • Spike Extracted Blanks (Set B): Spike the low and high QC concentration solutions of propranolol and this compound into the extracted blank matrix samples from step 1.

  • Analysis: Analyze both Set A and Set B samples via LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF): MF = Peak Area (Set B) / Peak Area (Set A)

    • IS-Normalized MF: IS-Normalized MF = MF (Propranolol) / MF (this compound)

    • Coefficient of Variation (CV): Calculate the CV of the IS-Normalized MF across the different lots of the biological matrix.

Acceptance Criteria: The CV of the IS-normalized matrix factor should ideally be ≤15%.

Protocol 2: Solid Phase Extraction (SPE) for Propranolol from Human Plasma

This is a general protocol for SPE that can be adapted and optimized for specific applications.

  • Sample Pre-treatment: To 300 µL of human plasma, add the internal standard (this compound) solution. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. Follow with a wash using a non-polar organic solvent (e.g., hexane) to remove lipids.

  • Elution: Elute propranolol and the internal standard with a suitable elution solvent (e.g., 5% ammonia (B1221849) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_solution Solution start Inaccurate or Irreproducible Propranolol Quantification assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me Suspect Matrix Effect check_is Evaluate Internal Standard (this compound) Performance assess_me->check_is Matrix Effect Confirmed optimize_sp Optimize Sample Preparation (SPE, LLE, HybridSPE) assess_me->optimize_sp Significant Ion Suppression/Enhancement check_is->optimize_sp Suboptimal IS Compensation optimize_lc Optimize Chromatography check_is->optimize_lc IS Co-elution Issue use_sil Confirm Use of SIL-IS check_is->use_sil Confirm IS Suitability end Accurate and Reproducible Propranolol Analysis optimize_sp->end optimize_lc->end use_sil->end

Caption: Workflow for troubleshooting matrix effects in propranolol analysis.

PostExtractionSpike cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Spiked Matrix cluster_analysis Analysis & Calculation neat_solution Propranolol + IS in Reconstitution Solvent lcms LC-MS/MS Analysis neat_solution->lcms blank_matrix Blank Biological Matrix extraction Sample Extraction blank_matrix->extraction spike Spike Propranolol + IS into Extracted Matrix extraction->spike spike->lcms calculate_mf Calculate Matrix Factor (MF) MF = Area(Set B) / Area(Set A) lcms->calculate_mf

References

troubleshooting guide for 5-Hydroxy Propranolol-d5 in LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS analysis of 5-Hydroxy Propranolol-d5. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the LC-MS analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing a poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound?

A1: Poor peak shape can arise from several factors related to your chromatography.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase. 5-Hydroxy Propranolol (B1214883) has a secondary amine that can interact with residual silanols on silica-based columns.

  • Solution:

    • Use a column with end-capping or a different stationary phase chemistry (e.g., phenyl-hexyl).

    • Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to protonate the amine and reduce secondary interactions.

  • Possible Cause: Inappropriate mobile phase composition or gradient.

  • Solution: Optimize the mobile phase organic content (e.g., acetonitrile (B52724) or methanol) and the gradient slope to ensure proper elution and focusing of the peak.

  • Possible Cause: Column degradation or contamination.

  • Solution: Flush the column with a strong solvent, or replace it if it's near the end of its lifetime.

Q2: I am seeing a shift in the retention time of this compound. What could be the cause?

A2: Retention time shifts can indicate issues with the LC system or the mobile phase.

  • Possible Cause: Inconsistent mobile phase preparation.

  • Solution: Ensure accurate and consistent preparation of your mobile phase for each run. Use a fresh batch if necessary.

  • Possible Cause: Fluctuations in column temperature.

  • Solution: Use a column oven to maintain a stable temperature throughout the analysis.

  • Possible Cause: Changes in the HPLC pump flow rate.

  • Solution: Check the pump for leaks and perform a flow rate calibration.

Q3: The signal intensity for this compound is low or inconsistent. What should I check?

A3: Low or inconsistent signal intensity can be due to matrix effects, issues with the mass spectrometer, or the stability of the analyte.

  • Possible Cause: Ion suppression or enhancement from matrix components. Even though a deuterated internal standard is used, differential matrix effects can occur where the analyte and the internal standard are not affected by the matrix in the same way.

  • Solution:

    • Improve sample preparation to remove more matrix components.

    • Dilute the sample to reduce the concentration of interfering substances.

    • Optimize the chromatography to separate the analyte from the matrix interferences.

  • Possible Cause: Inefficient ionization.

  • Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature.

  • Possible Cause: Isotopic exchange of deuterium (B1214612) atoms. The deuterium atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely if the deuterium labels are in chemically labile positions.

  • Solution: Ensure the deuterated standard is stored correctly and for not excessively long periods in protic solvents. If back-exchange is suspected, a new batch of the internal standard should be used.

Q4: I am observing a signal for the unlabeled 5-Hydroxy Propranolol in my blank samples spiked only with the deuterated internal standard. Why is this happening?

A4: This can be due to isotopic impurities in the deuterated standard or in-source fragmentation.

  • Possible Cause: Presence of unlabeled analyte as an impurity in the this compound standard.

  • Solution: Check the certificate of analysis for the isotopic purity of the standard. It is recommended to use deuterated compounds with at least 98% isotopic enrichment.

  • Possible Cause: In-source fragmentation of the deuterated standard, leading to a fragment ion that has the same m/z as the precursor of the unlabeled analyte.

  • Solution: Optimize the source conditions to minimize in-source fragmentation.

Quantitative Data

The following tables summarize key quantitative data for the LC-MS analysis of this compound.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValueReference
Molecular FormulaC₁₆H₁₆D₅NO₃[1]
Molecular Weight~280.37 g/mol [1]
Precursor Ion ([M+H]⁺)m/z 281.2Calculated
Common Product Ionsm/z 116.1, 72.0, 58.0[2]

Note: Product ions are based on the non-deuterated 5-Hydroxy Propranolol and may need to be confirmed for the d5 variant, though major fragmentation pathways are expected to be similar.

Table 2: Example MRM Transitions for Hydroxylated Propranolol Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
5-Hydroxy Propranolol276.2116.116Positive
276.272.012Positive
276.258.044Positive
Propranolol260.2183.120Positive
260.2116.120Positive

Source: Adapted from Agilent Technologies Application Note.[2]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general method for the extraction of propranolol and its metabolites from plasma.

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS analysis.

Protocol 2: Example LC-MS Method Parameters

These are example starting parameters that may require optimization for your specific instrumentation and application.

  • Liquid Chromatography:

    • Column: C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Analysis start Start Encounter LC-MS Issue issue_type Identify Issue Type start->issue_type peak_shape Poor Peak Shape (Tailing, Fronting, Broad) issue_type->peak_shape Peak Shape retention_time Retention Time Shift issue_type->retention_time Retention Time signal_intensity Low/Inconsistent Signal issue_type->signal_intensity Signal blank_signal Signal in Blank + IS issue_type->blank_signal Blank Signal check_chroma Check Chromatography - Mobile phase pH - Column chemistry - Gradient peak_shape->check_chroma check_lc_system Check LC System - Mobile phase prep - Column temperature - Pump flow rate retention_time->check_lc_system check_ms_matrix Check MS & Matrix - Ion source parameters - Sample prep - Isotopic exchange signal_intensity->check_ms_matrix check_is_purity Check IS Purity - Certificate of Analysis - In-source fragmentation blank_signal->check_is_purity solution_chroma Optimize Method - Adjust pH - Change column - Modify gradient check_chroma->solution_chroma solution_lc System Maintenance - Prepare fresh mobile phase - Calibrate pump check_lc_system->solution_lc solution_ms Optimize & Re-evaluate - Tune MS - Improve sample cleanup - Use fresh IS check_ms_matrix->solution_ms solution_is Verify Standard - Check CoA - Optimize source check_is_purity->solution_is end End Issue Resolved solution_chroma->end solution_lc->end solution_ms->end solution_is->end

Caption: A logical workflow for troubleshooting common LC-MS analysis issues.

Fragmentation_Pathway Proposed Fragmentation of 5-Hydroxy Propranolol [M+H]+ parent [M+H]+ m/z 276.2 intermediate1 Loss of isopropylamine (B41738) side chain parent->intermediate1 intermediate2 Cleavage of ether linkage parent->intermediate2 frag1 Fragment 1 Loss of C3H8N m/z 116.1 frag2 Fragment 2 Loss of C10H7O2 m/z 72.0 frag3 Fragment 3 Loss of C10H7O2CH2 m/z 58.0 frag2->frag3 - CH2 intermediate1->frag1 - C10H9O3 intermediate2->frag2 - C6H14NO

Caption: Proposed ESI+ fragmentation pathway for 5-Hydroxy Propranolol.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for 5-Hydroxy Propranolol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Hydroxy Propranolol-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in mass spectrometry?

A1: this compound is a deuterium-labeled analog of 5-Hydroxy Propranolol (B1214883), a metabolite of the beta-blocker Propranolol. Its primary use in mass spectrometry is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Propranolol and its metabolites in biological matrices.[1] The five deuterium (B1214612) atoms provide a 5 Dalton mass shift compared to the non-deuterated version, allowing for clear differentiation from the endogenous analyte while maintaining very similar chemical and physical properties.[1]

Q2: Which ionization mode is recommended for the analysis of this compound?

A2: Positive ion electrospray ionization (ESI+) is the recommended mode for analyzing this compound. This is because the molecule contains a secondary amine group that is readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.

Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?

A3: The expected precursor ion for this compound is the protonated molecule, [M+H]⁺, at approximately m/z 281.38. While specific fragmentation data for the d5-labeled compound is not widely published, the fragmentation pattern is expected to be similar to that of non-deuterated 5-Hydroxy Propranolol. The most common product ions for hydroxylated propranolol metabolites result from the cleavage of the side chain.

Based on data for hydroxylated propranolol (precursor ion m/z 276.2), common product ions are observed at m/z 116.1, 72.0, and 58.0.[2] It is highly recommended to perform a product ion scan on the m/z 281.38 precursor to determine the most abundant and stable product ions for your specific instrument and conditions.

Troubleshooting Guide

Issue 1: Poor Signal Intensity or No Signal for this compound

Potential Cause Troubleshooting Step
Incorrect Mass Spectrometer Settings - Verify the mass spectrometer is in positive ion electrospray ionization (ESI+) mode. - Ensure the correct precursor ion (m/z 281.38) is selected for MS/MS experiments. - Optimize source parameters such as capillary voltage, source temperature, and gas flows. Start with typical values for small molecules and adjust for maximum signal.
Suboptimal Mobile Phase Composition - Ensure the mobile phase contains a proton source, such as 0.1% formic acid or acetic acid, to promote ionization.
Sample Degradation - this compound is generally stable, but prolonged exposure to harsh pH or high temperatures should be avoided.[1] Prepare fresh solutions and store stock solutions at -20°C or below.
Ion Suppression from Matrix Components - See the "Matrix Effects" section below for detailed troubleshooting.

Issue 2: High Background Noise or Interfering Peaks

Potential Cause Troubleshooting Step
Contaminated Mobile Phase or LC System - Use high-purity LC-MS grade solvents and additives. - Flush the LC system thoroughly.
Co-elution with Matrix Components - Optimize the chromatographic gradient to improve the separation of this compound from interfering peaks. - Improve sample preparation to remove more matrix components (see Experimental Protocols).
Carryover from Previous Injections - Implement a robust needle and injection port wash routine between samples.

Issue 3: Inconsistent Results and Poor Reproducibility

Potential Cause Troubleshooting Step
Variable Matrix Effects - Use a stable isotope-labeled internal standard (like this compound itself when analyzing the non-deuterated form) to compensate for variations in ion suppression/enhancement. - Ensure consistent sample preparation across all samples.
Instrument Instability - Allow the mass spectrometer to stabilize before starting the analysis. - Monitor system suitability by injecting a standard sample periodically throughout the analytical run.
Inconsistent Sample Preparation - Ensure precise and consistent pipetting and extraction procedures. Automated liquid handlers can improve reproducibility.

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting this compound from plasma or serum samples.

  • To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and centrifuge again before injecting into the LC-MS/MS system.

Suggested LC-MS/MS Parameters

The following table provides a starting point for method development. These parameters should be optimized for your specific instrumentation and experimental goals.

Parameter Suggested Starting Condition
LC Column C18, e.g., Hypersil GOLD C18 (or equivalent), with a particle size of <3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical starting point is 5% B, ramp to 95% B over 5-7 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 281.38
Product Ions (Q3) Perform a product ion scan to determine the most intense fragments. Likely candidates are similar to the non-deuterated form (e.g., m/z 116.1, 72.0, 58.0).
Collision Energy (CE) Optimize for each transition. A starting point is to ramp CE from 10 to 40 eV and select the value that gives the highest product ion intensity.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of hydroxylated propranolol metabolites. These values can serve as a benchmark during method validation for this compound.

Parameter Typical Performance Reference
Linearity Range 0.2 to 100 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[3]
Intra-day Precision (%RSD) < 15%[3]
Inter-day Precision (%RSD) < 15%[3]
Accuracy (% Bias) Within ±15%[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma/Serum Sample add_acetonitrile Add Acetonitrile (Protein Precipitation) plasma->add_acetonitrile vortex1 Vortex add_acetonitrile->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 final_sample Final Sample for Injection centrifuge2->final_sample injection Inject Sample final_sample->injection lc_separation LC Separation (C18 Column) injection->lc_separation esi_ionization ESI+ Ionization lc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_solutions Potential Solutions start Poor or No Signal check_ms Check MS Settings (ESI+, m/z 281.38) start->check_ms check_mp Check Mobile Phase (Acidified?) check_ms->check_mp Settings OK optimize_ms Optimize Source Parameters check_ms->optimize_ms Incorrect check_sample Check Sample Integrity check_mp->check_sample Mobile Phase OK prepare_mp Prepare Fresh Mobile Phase check_mp->prepare_mp Incorrect check_matrix Investigate Matrix Effects check_sample->check_matrix Sample OK prepare_sample Prepare Fresh Sample check_sample->prepare_sample Degraded improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup Suppression Detected

Caption: Troubleshooting logic for poor signal intensity.

References

addressing isotopic exchange issues with 5-Hydroxy Propranolol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential isotopic exchange issues with 5-Hydroxy Propranolol-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled version of 5-Hydroxy Propranolol, a metabolite of the beta-blocker Propranolol. The "d5" indicates that five hydrogen atoms in the molecule have been replaced with deuterium (B1214612). Its primary use is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate measurement of 5-Hydroxy Propranolol in biological matrices.[1]

Q2: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, or back-exchange, is a chemical process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, reagents, or biological matrix).[2] This is a critical issue because it can compromise the isotopic purity of the this compound internal standard. A change in the isotopic distribution can lead to inaccurate and unreliable quantification of the target analyte.[3]

Q3: Where are the deuterium atoms located on this compound and are they susceptible to exchange?

Typically, in commercially available this compound, the deuterium atoms are located on the propylamine (B44156) side chain. While carbon-deuterium (C-D) bonds are generally more stable than deuterium bonds on heteroatoms (like oxygen or nitrogen), they can still be susceptible to exchange under certain conditions.[1] It is crucial to consult the Certificate of Analysis from your supplier to confirm the exact location of the deuterium labels.

Q4: What experimental factors can induce isotopic exchange in this compound?

Several factors can promote the back-exchange of deuterium:

  • pH: Both highly acidic and highly basic conditions can catalyze hydrogen/deuterium exchange.[4][5]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including isotopic exchange.[4][5]

  • Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms and facilitate exchange.[6]

  • Ion Source Conditions: High temperatures in the mass spectrometer's ion source, particularly with Atmospheric Pressure Chemical Ionization (APCI), can sometimes induce in-source back-exchange.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential isotopic exchange issues with this compound.

Issue 1: Inaccurate or Inconsistent Quantitative Results

  • Symptom: You observe poor accuracy and precision in your calibration curves and quality control samples.

  • Potential Cause: Isotopic exchange may be occurring, leading to a decrease in the internal standard signal and a potential increase in the analyte signal.

  • Troubleshooting Steps:

    • Verify Co-elution: Ensure that 5-Hydroxy Propranolol and this compound are co-eluting. Deuterated compounds can sometimes elute slightly earlier in reverse-phase chromatography.[7] If they do not co-elute, they may experience different matrix effects, leading to inaccurate quantification.[8]

    • Assess Isotopic Stability: Perform an isotopic stability experiment as detailed in the "Experimental Protocols" section below. This will help determine if back-exchange is occurring under your specific experimental conditions.

    • Review Sample Preparation: Evaluate your sample preparation workflow for conditions that may promote exchange (e.g., high temperatures, extreme pH).

    • Optimize LC-MS/MS Conditions:

      • Mobile Phase: If possible, adjust the mobile phase pH to be closer to neutral.

      • Temperature: Use a cooled autosampler (e.g., 4-10°C) to minimize exchange in prepared samples.[5]

      • Ion Source: If using APCI, methodically lower the desolvation gas temperature to see if it improves the stability of the internal standard signal.[5]

Issue 2: Appearance of Unexpected Mass Peaks (e.g., -d4, -d3)

  • Symptom: When analyzing a pure solution of this compound, you observe mass signals corresponding to the loss of one or more deuterium atoms (e.g., M+4, M+3).

  • Potential Cause: This is a direct indication of isotopic exchange.

  • Troubleshooting Steps:

    • Isolate the Cause: Systematically evaluate each step of your analytical method.

      • Solvent/Mobile Phase: Prepare fresh solutions of this compound in different solvents (e.g., acetonitrile, methanol, water) and at different pH values (acidic, neutral, basic). Analyze them immediately and after incubation at various temperatures to pinpoint the problematic conditions.

      • Sample Matrix: Incubate this compound in a blank biological matrix to see if matrix components are catalyzing the exchange.

      • LC-MS/MS System: Perform direct infusion of a fresh this compound solution into the mass spectrometer to rule out in-source exchange.

Data Presentation

The following table provides illustrative data from a hypothetical experiment to assess the stability of this compound under different pH and temperature conditions. Note: These values are for demonstration purposes only and may not reflect the actual stability of your specific compound.

ConditionTemperatureIncubation Time (hours)% this compound Remaining% Back-Exchange (Formation of -d4, -d3, etc.)
0.1% Formic Acid in 50:50 ACN:H₂O (pH ~2.7)4°C2499.5%0.5%
0.1% Formic Acid in 50:50 ACN:H₂O (pH ~2.7)25°C (Room Temp)2498.2%1.8%
50:50 ACN:H₂O (Neutral)4°C24>99.9%<0.1%
50:50 ACN:H₂O (Neutral)25°C (Room Temp)2499.8%0.2%
0.1% Ammonium Hydroxide in 50:50 ACN:H₂O (pH ~10)4°C2497.0%3.0%
0.1% Ammonium Hydroxide in 50:50 ACN:H₂O (pH ~10)25°C (Room Temp)2492.5%7.5%

Experimental Protocols

Protocol 1: Assessing Isotopic Stability in Solution

Objective: To evaluate the stability of this compound in different solvents and at various pH and temperature conditions.

Materials:

  • This compound stock solution

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

  • LC-MS/MS system

Procedure:

  • Prepare Working Solutions: Prepare 1 µg/mL working solutions of this compound in the following solvents:

    • 100% Acetonitrile

    • 100% Methanol

    • 50:50 ACN:Water (Neutral)

    • 50:50 ACN:Water with 0.1% Formic Acid (Acidic)

    • 50:50 ACN:Water with 0.1% Ammonium Hydroxide (Basic)

  • Incubation: Aliquot the working solutions and incubate them at different temperatures (e.g., 4°C, room temperature, 40°C).

  • LC-MS/MS Analysis: Inject the solutions onto the LC-MS/MS system at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Data Analysis: Monitor the mass transitions for this compound and its potential back-exchanged products (d4, d3, etc.). Calculate the peak areas for each isotopic species at each time point and determine the percentage of the original d5 compound remaining.

Protocol 2: Assessing Isotopic Stability in a Biological Matrix

Objective: To evaluate the stability of this compound in a relevant biological matrix (e.g., plasma, urine) during the entire sample preparation workflow.

Materials:

  • Blank biological matrix

  • This compound working solution

  • All solvents and reagents used in your sample preparation method

  • LC-MS/MS system

Procedure:

  • Spike Matrix: Spike the blank biological matrix with the this compound working solution at the same concentration used in your analytical method.

  • Incubation: Incubate the spiked matrix samples under the same conditions as your typical sample handling and storage (e.g., room temperature for a specified duration, freeze-thaw cycles).

  • Sample Processing: Process the incubated samples using your established extraction procedure.

  • LC-MS/MS Analysis: Analyze the processed samples by LC-MS/MS.

  • Data Analysis: Monitor for any increase in the signal of the non-deuterated 5-Hydroxy Propranolol or the appearance of back-exchanged species (-d4, -d3, etc.). Compare the response of the d5 internal standard in the incubated samples to a freshly prepared sample to assess for degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_outcomes Outcomes spike Spike Blank Matrix with 5-HP-d5 incubate Incubate under Experimental Conditions spike->incubate extract Sample Extraction incubate->extract lcms LC-MS/MS Analysis extract->lcms data Data Processing & Evaluation lcms->data check_exchange Isotopic Exchange Observed? data->check_exchange stable Stable check_exchange->stable No unstable Unstable check_exchange->unstable Yes

Caption: Workflow for assessing isotopic stability of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inaccurate Quantitative Results exchange Isotopic Exchange start->exchange matrix_effects Differential Matrix Effects start->matrix_effects purity IS Purity Issues start->purity stability_test Perform Stability Test exchange->stability_test modify_prep Modify Sample Prep (pH, Temp) exchange->modify_prep optimize_lc Optimize Chromatography (Co-elution) matrix_effects->optimize_lc check_coa Check Certificate of Analysis purity->check_coa

Caption: Troubleshooting logic for inaccurate results with this compound.

metabolic_pathway propranolol Propranolol cyp2d6 CYP2D6 propranolol->cyp2d6 hydroxy_propranolol 5-Hydroxy Propranolol ugts UGTs hydroxy_propranolol->ugts glucuronide 5-Hydroxy Propranolol Glucuronide cyp2d6->hydroxy_propranolol ugts->glucuronide

Caption: Simplified metabolic pathway of Propranolol to 5-Hydroxy Propranolol Glucuronide.

References

Technical Support Center: Minimizing Chromatographic Shift of Deuterated Standards in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and mitigating the chromatographic shift of deuterated standards in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the chromatographic shift of deuterated standards?

A1: The chromatographic shift of deuterated standards, also known as the deuterium (B1214612) isotope effect, is a phenomenon where a deuterated compound and its non-deuterated (protiated) counterpart exhibit different retention times during chromatographic separation.[1][2] In reversed-phase chromatography, the deuterated standard typically elutes slightly earlier than the non-deuterated analyte.[1][3]

Q2: What causes the chromatographic shift of deuterated standards?

A2: The primary cause is the difference in physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to subtle changes in the molecule's size, shape, and van der Waals interactions.[1] These differences can affect the compound's hydrophobicity and its interaction with the stationary phase, resulting in a retention time shift.[1]

Q3: Does the number and position of deuterium atoms influence the shift?

A3: Yes, both the number and position of deuterium atoms are significant. The magnitude of the chromatographic shift is often proportional to the number of deuterium atoms in the molecule.[1] The position of deuteration also plays a role; for example, deuterium substitution on different parts of a molecule can have varying impacts on retention.[4]

Q4: How can chromatographic shift affect the accuracy of my results?

A4: A significant chromatographic shift can compromise the accuracy and precision of an analytical method.[1] If the deuterated internal standard does not co-elute with the analyte, they may experience different matrix effects, leading to variations in ionization efficiency and ultimately impacting quantification.[3][5]

Q5: Are there alternatives to deuterated standards if the shift cannot be resolved?

A5: Yes, if method optimization fails to resolve the issue, consider using internal standards labeled with other stable isotopes such as ¹³C or ¹⁵N.[1][6] These heavier isotopes generally exhibit a much smaller or negligible chromatographic shift compared to deuterium.[6][7]

Troubleshooting Guides

A systematic approach is essential when troubleshooting chromatographic shifts of deuterated standards.

Guide 1: Initial Assessment
  • Confirm the Shift: Overlay the chromatograms of the analyte and the deuterated internal standard to visually confirm the presence and magnitude of the retention time difference (ΔRT).

  • Ensure System Stability: Verify that the HPLC system is stable. Fluctuations in flow rate, mobile phase composition, or column temperature can cause retention time variability for all peaks, which should be ruled out first.[8][9]

Guide 2: Method Optimization to Minimize ΔRT

If a significant and reproducible chromatographic shift is confirmed, the following method parameters can be adjusted to minimize the difference in retention times.

  • Mobile Phase Composition:

    • Organic Solvent Percentage: Systematically vary the percentage of the organic solvent (e.g., acetonitrile, methanol). This can alter the interactions of both the analyte and the standard with the stationary phase, potentially reducing the ΔRT.[4]

    • Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH can alter their ionization state and hydrophobicity, which may influence the separation between the deuterated and non-deuterated forms.[1]

  • Column Temperature:

    • Modify the column temperature in increments of 5-10°C. Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence retention times and potentially reduce the separation between isotopologues.[1][4]

Experimental Protocols

Protocol 1: Systematic Optimization of Mobile Phase Composition

This protocol outlines a systematic approach to optimizing the mobile phase to achieve co-elution.

  • Prepare Mobile Phases: Prepare a series of mobile phases with varying organic solvent-to-aqueous ratios (e.g., 45:55, 50:50, 55:45 v/v).

  • Equilibrate the System: For each mobile phase composition, allow the HPLC system to equilibrate until a stable baseline is achieved.

  • Inject and Analyze: Inject a standard solution containing both the analyte and the deuterated internal standard for each mobile phase composition.

  • Data Analysis: Measure the retention times of the analyte (RT_analyte) and the internal standard (RT_IS) and calculate the retention time difference (ΔRT = RT_analyte - RT_IS).

  • Optimization: Select the mobile phase composition that provides the smallest ΔRT, ideally achieving complete co-elution.

Table 1: Example Data for Mobile Phase Optimization

Mobile Phase (Acetonitrile:Water, v/v)RT Analyte (min)RT Internal Standard (min)ΔRT (min)
45:555.825.750.07
50:505.215.160.05
55:454.634.610.02
Protocol 2: Evaluation of Column Temperature Effects

This protocol details how to assess the impact of column temperature on the chromatographic shift.

  • Set Initial Temperature: Set the column oven to your current method's temperature and inject a standard solution to record the initial retention times and ΔRT.

  • Vary Temperature: Increase and decrease the column temperature in increments of 5-10°C within the column's operational limits.

  • Equilibrate and Inject: Allow the column to equilibrate at each new temperature for a sufficient time before injecting the standard solution.

  • Analyze and Compare: Measure the ΔRT at each temperature.

  • Select Optimal Temperature: Choose the temperature that minimizes the chromatographic shift while maintaining good peak shape and resolution from other components in the sample.

Table 2: Example Data for Column Temperature Optimization

Column Temperature (°C)RT Analyte (min)RT Internal Standard (min)ΔRT (min)
305.215.160.05
354.954.910.04
404.724.700.02
454.514.500.01

Visualizations

Troubleshooting_Workflow start Chromatographic Shift Observed confirm_shift Confirm Shift with Overlay start->confirm_shift system_stability Check System Stability confirm_shift->system_stability stable System Stable system_stability->stable Yes unstable System Unstable (Troubleshoot System) system_stability->unstable No method_opt Method Optimization stable->method_opt mobile_phase Adjust Mobile Phase (Organic %, pH) method_opt->mobile_phase temperature Adjust Column Temperature method_opt->temperature evaluate_results Evaluate ΔRT mobile_phase->evaluate_results temperature->evaluate_results coelution Co-elution Achieved evaluate_results->coelution ΔRT ≈ 0 no_coelution Shift Minimized but No Co-elution evaluate_results->no_coelution ΔRT > 0 consider_alt Consider Alternative IS (¹³C, ¹⁵N) no_coelution->consider_alt

Caption: Troubleshooting workflow for addressing chromatographic shifts.

Logical_Relationship cluster_cause Primary Cause cluster_factors Influencing Factors cluster_consequence Potential Consequence Deuterium Isotope Effect Deuterium Isotope Effect Chromatographic Shift Chromatographic Shift Deuterium Isotope Effect->Chromatographic Shift Number of D atoms Number of D atoms Number of D atoms->Chromatographic Shift Position of D atoms Position of D atoms Position of D atoms->Chromatographic Shift Chromatographic Conditions Chromatographic Conditions Chromatographic Conditions->Chromatographic Shift Inaccurate Quantification Inaccurate Quantification Differential Matrix Effects Differential Matrix Effects Chromatographic Shift->Differential Matrix Effects if not co-eluting Differential Matrix Effects->Inaccurate Quantification

Caption: Cause and effect of deuterated standard chromatographic shifts.

References

refinement of extraction methods for propranolol and its deuterated metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of extraction methods for propranolol (B1214883) and its deuterated metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when extracting propranolol and its metabolites from biological matrices?

The most frequent issues include low recovery, significant matrix effects, poor reproducibility, and instability of the analyte. For hydroxylated metabolites like 4-hydroxypropranolol (B128105), oxidation can also be a concern.[1] When using deuterated internal standards, isotopic exchange and chromatographic shifts can lead to inaccurate quantification.[2][3]

Q2: How does pH affect the extraction efficiency of propranolol?

Propranolol is a basic compound, and its extraction is highly dependent on the pH of the sample solution. To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be at least two pH units above its pKa.[4] For example, extractions are often performed at a pH of 10 or higher.[1][5] At this pH, propranolol, which has a pKa of around 9.5, will be predominantly in its non-ionized form, facilitating its partition into an organic solvent.[6]

Q3: My deuterated internal standard is showing a different retention time than the non-deuterated analyte. Why is this happening and how can I address it?

This phenomenon is known as the "isotope effect" and is not uncommon.[3] Deuterium (B1214612) is heavier than hydrogen, which can lead to slight differences in the physicochemical properties of the molecule, causing it to interact differently with the stationary phase of the chromatography column. This can result in a small shift in retention time. While often minor, this can be problematic if it leads to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement.[3] To mitigate this, ensure chromatographic conditions are optimized to co-elute the analyte and internal standard as closely as possible.

Q4: I am observing significant ion suppression in my LC-MS/MS analysis. What are the likely causes and how can I minimize it?

Ion suppression is a common matrix effect where endogenous components of the biological sample co-elute with the analyte and interfere with its ionization in the mass spectrometer source. This leads to a decreased signal and can affect the accuracy and sensitivity of the assay. To minimize ion suppression, consider the following:

  • Improve sample cleanup: Employ a more rigorous extraction method (e.g., switching from protein precipitation to SPE) to remove interfering matrix components.

  • Optimize chromatography: Adjust the mobile phase composition, gradient, or column chemistry to separate the analyte from the interfering compounds.

  • Dilute the sample: Diluting the extract can reduce the concentration of matrix components, but may also decrease the analyte signal.

  • Use a stable isotope-labeled internal standard: A deuterated internal standard that co-elutes with the analyte can help to compensate for ion suppression.[7]

Q5: What are the advantages and disadvantages of Liquid-Liquid Extraction (LLE) versus Solid-Phase Extraction (SPE) for propranolol?

Both LLE and SPE are commonly used for propranolol extraction, and the choice depends on the specific requirements of the assay.

  • Liquid-Liquid Extraction (LLE):

    • Advantages: Generally inexpensive and straightforward. Can achieve high recovery with proper optimization of solvent and pH.[8]

    • Disadvantages: Can be labor-intensive, may form emulsions, and can be less selective than SPE, potentially leading to dirtier extracts and more significant matrix effects.[9][10] It also consumes larger volumes of organic solvents.[11]

  • Solid-Phase Extraction (SPE):

    • Advantages: Offers higher selectivity and can produce cleaner extracts, leading to reduced matrix effects.[10] It is also more amenable to automation.[5]

    • Disadvantages: Can be more expensive than LLE and may require more extensive method development to optimize the sorbent, wash, and elution steps.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery - Incomplete extraction from the sample matrix.- Suboptimal pH for extraction.- Analyte degradation during sample processing.- Inefficient elution from SPE cartridge.- Ensure thorough vortexing/mixing during LLE.- Adjust sample pH to >10 for propranolol.[1][5]- For 4-hydroxypropranolol, add an antioxidant like ascorbic acid to prevent oxidation.[1]- Optimize SPE elution solvent and volume.
Poor Reproducibility (High %RSD) - Inconsistent sample handling and extraction procedure.- Variability in matrix effects between samples.- Instability of the analyte or internal standard in the final extract.- Standardize all steps of the extraction protocol.- Use a deuterated internal standard to compensate for variability.[12]- Ensure the final extract is stored under appropriate conditions (e.g., low temperature) and analyzed promptly.[13]
High Background/Interference Peaks - Insufficiently selective extraction method.- Contamination from solvents, reagents, or collection tubes.- Switch from LLE to a more selective SPE method.[10]- Use high-purity solvents and reagents.- Perform blank extractions to identify sources of contamination.
Deuterated Internal Standard Signal Loss (Isotopic Exchange) - Deuterium atoms are in chemically labile positions (e.g., on -OH or -NH groups).- Exposure to acidic or basic conditions.[2]- Use an internal standard with deuterium labels on a stable part of the molecule (e.g., aromatic ring).- Neutralize the pH of the sample extract as soon as possible after extraction.
Emulsion Formation during LLE - High concentration of lipids or proteins in the sample.- Vigorous shaking.- Centrifuge at a higher speed or for a longer duration.- Add salt (salting out) to the aqueous phase to break the emulsion.[14]- Use a gentler mixing technique (e.g., gentle inversion instead of vigorous vortexing).

Data Summary Tables

Table 1: Comparison of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for Propranolol

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Reference(s)
Recovery > 90.0%> 76.0% (column switching)[8]
Selectivity LowerHigher[10]
Throughput Lower (manual)Higher (amenable to automation)[1][5]
Solvent Consumption HigherLower[11]
Cost LowerHigher[15]

Table 2: Recovery Data for Propranolol and its Metabolite using SPE

Analyte Matrix Extraction Method Average Recovery (%) Reference(s)
PropranololPlasmaSPE>96[12][13]
4-hydroxypropranololPlasmaSPE>64[12][13]
PropranololUrineSPENot specified, but detectable[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Propranolol from Plasma

This protocol is adapted from a method for the determination of propranolol in human plasma.[8]

  • Sample Preparation:

    • To 1 mL of plasma in a centrifuge tube, add a suitable internal standard (e.g., pindolol (B1678383) or deuterated propranolol).

    • Add 1 mL of alkaline buffer (e.g., pH 10) and vortex for 30 seconds.

  • Extraction:

    • Add 5 mL of diethyl ether.

    • Mix by gentle inversion for 10 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction of Propranolol and 4-hydroxypropranolol from Plasma

This protocol is based on a method for the simultaneous determination of propranolol and its hydroxylated metabolite.[12]

  • Sample Pre-treatment:

    • To 0.300 mL of human plasma, add the deuterated internal standards (propranolol-d7 and 4-hydroxypropranolol-d7).[12]

    • Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

    • Wash with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less retained impurities.

  • Elution:

    • Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation start 1. Plasma Sample + Internal Standard alkalinize 2. Add Alkaline Buffer (pH > 10) start->alkalinize add_solvent 3. Add Organic Solvent (e.g., Diethyl Ether) alkalinize->add_solvent mix 4. Mix (Inversion/Vortex) add_solvent->mix centrifuge 5. Centrifuge to Separate Phases mix->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analyze 9. LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for propranolol.

SPE_Workflow cluster_prep Preparation cluster_extraction SPE Process cluster_analysis Analysis Preparation start 1. Plasma + Internal Standards condition 2. Condition SPE Cartridge start->condition load 3. Load Sample condition->load wash 4. Wash Cartridge load->wash elute 5. Elute Analytes wash->elute evaporate 6. Evaporate Eluate elute->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute analyze 8. LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for propranolol.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Problem Observed: Low Recovery / High RSD cause1 Suboptimal pH issue->cause1 cause2 Matrix Effects issue->cause2 cause3 Analyte Instability issue->cause3 cause4 Procedural Error issue->cause4 sol1 Adjust pH to >10 cause1->sol1 sol2 Improve Cleanup (SPE) cause2->sol2 sol3 Add Antioxidant / Use IS cause3->sol3 sol4 Standardize Protocol cause4->sol4

Caption: Troubleshooting logic for common extraction issues.

References

Technical Support Center: Ensuring the Stability of 5-Hydroxy Propranolol-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of 5-Hydroxy Propranolol-d5 in biological matrices. Accurate quantification of this deuterated metabolite is crucial for its use as an internal standard in pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a stable isotope-labeled version of 5-Hydroxy Propranolol (B1214883), a metabolite of the beta-blocker Propranolol. It is commonly used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify Propranolol and its metabolites in biological samples.[1] Its stability is critical because any degradation between sample collection and analysis can lead to inaccurate quantification of the target analyte, compromising the reliability of pharmacokinetic and toxicological data.

Q2: What are the primary factors that can affect the stability of this compound in biological samples?

A2: The stability of this compound in biological matrices can be influenced by several factors, including:

  • Temperature: Storage temperature is a critical factor. Lower temperatures, such as -80°C, are generally preferred for long-term storage to minimize degradation.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of the analyte.[2] It is advisable to minimize the number of freeze-thaw cycles.

  • Enzymatic Degradation: Biological matrices contain enzymes that can metabolize the analyte. Propranolol and its metabolites undergo glucuronidation, which could be a potential degradation pathway.[3]

  • pH: The pH of the sample can influence the chemical stability of the analyte.

  • Light Exposure: Exposure to light can cause photodegradation of certain compounds.

Q3: What are the recommended storage conditions for biological samples containing this compound?

A3: For long-term storage, it is recommended to store biological samples (plasma, serum, urine) at ultra-low temperatures, preferably -80°C. Studies on the non-labeled analog, Propranolol, have shown stability in plasma for at least 31 days at -80°C and for a minimum of 24 months at -20°C.[1][2] Given that deuteration generally enhances stability, similar or better stability can be expected for the d5-labeled version. For short-term storage, such as during sample processing, keeping samples on ice or at refrigerated temperatures (2-8°C) is advisable.

Q4: How many freeze-thaw cycles are acceptable for samples containing this compound?

A4: While it is best to minimize freeze-thaw cycles, studies on Propranolol and its metabolites have shown stability for up to three freeze-thaw cycles from -80°C to room temperature.[2] It is recommended to aliquot samples into smaller volumes to avoid repeated thawing of the entire sample.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low analyte response or inconsistent results Analyte degradation during storage.Verify that samples were consistently stored at the recommended temperature (-80°C for long-term). Review the sample handling history to check for temperature excursions.
Repeated freeze-thaw cycles.Check the number of times the samples have been frozen and thawed. If more than three cycles, consider re-analyzing with a fresh aliquot that has undergone fewer cycles. For future studies, aliquot samples into single-use volumes.
Variable internal standard signal across a batch Post-preparative (autosampler) instability.Evaluate the stability of the processed samples in the autosampler at the set temperature over the expected run time. If degradation is observed, consider using a cooled autosampler or reducing the batch size. A study on propranolol and its metabolites showed stability in the autosampler at 4°C for 24 hours.[2]
Inconsistent sample processing.Ensure a standardized and validated sample preparation protocol is followed for all samples.
Presence of unexpected peaks or interferences Degradation products.Review the mass spectrometry data for potential degradation products. Forced degradation studies can help identify potential degradants.
Matrix effects.Optimize the sample clean-up procedure to minimize matrix components that can cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard like this compound helps to compensate for matrix effects.

Experimental Protocols & Stability Data

To ensure the reliability of your results, it is essential to perform stability studies as part of your bioanalytical method validation. Below are detailed methodologies for key stability experiments.

Freeze-Thaw Stability

Objective: To assess the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., human plasma) at low and high quality control (QC) concentrations.

  • Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • After thawing, refreeze the samples at -80°C for at least 12 hours. This completes one cycle.

  • Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., three cycles).

  • After the final thaw, process the samples and analyze them along with a freshly prepared calibration curve and a set of control samples that have not undergone freeze-thaw cycles (time zero).

  • The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the mean concentration of the baseline samples.

Example Data (Based on Propranolol and its metabolites):

Stability TestStorage ConditionDurationAnalyteConcentration (ng/mL)Mean Recovery (%)RSD (%)
Freeze-Thaw3 cycles (-80°C to RT)N/APropranolol MetabolitesLow QC98.5< 5
High QC101.2< 4

This is representative data; actual results may vary.

Short-Term (Bench-Top) Stability

Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a period that simulates the sample handling and preparation time.

Methodology:

  • Spike a known concentration of this compound into at least three replicates of the biological matrix at low and high QC concentrations.

  • Keep the samples at room temperature (e.g., 20-25°C) for a specified period (e.g., 6 hours).[2]

  • After the specified time, process the samples and analyze them with a freshly prepared calibration curve and a set of time-zero control samples.

  • The mean concentration of the short-term stability samples should be within ±15% of the nominal concentration.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the mean concentration of the baseline samples.

Example Data (Based on Propranolol and its metabolites):

Stability TestStorage ConditionDurationAnalyteConcentration (ng/mL)Mean Recovery (%)RSD (%)
Short-TermRoom Temperature6 hoursPropranolol MetabolitesLow QC99.1< 6
High QC100.5< 5

This is representative data; actual results may vary.

Long-Term Stability

Objective: To determine the stability of this compound in a biological matrix under long-term storage conditions.

Methodology:

  • Spike a known concentration of this compound into a sufficient number of replicates of the biological matrix at low and high QC concentrations to allow for testing at multiple time points.

  • Store the samples at the intended long-term storage temperature (e.g., -80°C).

  • At each designated time point (e.g., 1, 3, 6, 12, and 24 months), retrieve a set of samples, thaw them, and analyze them with a freshly prepared calibration curve.

  • The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration at each time point.

Example Data (Based on Propranolol and its metabolites):

Stability TestStorage ConditionDurationAnalyteConcentration (ng/mL)Mean Recovery (%)RSD (%)
Long-Term-80°C31 daysPropranolol MetabolitesLow QC97.8< 7
High QC99.3< 6
Long-Term-20°C24 monthsPropranololLow QC99.2< 1
High QC100.8< 1

This is representative data; actual results may vary.[1][2]

Post-Preparative (Autosampler) Stability

Objective: To assess the stability of processed samples (extracts) in the autosampler.

Methodology:

  • Process a set of low and high QC samples (at least three replicates each).

  • Place the processed samples in the autosampler set to the intended temperature (e.g., 4°C).

  • Analyze the samples immediately after placing them in the autosampler (time zero).

  • Re-inject the same samples after a specified duration that covers the typical analytical run time (e.g., 24 hours).[2]

  • The mean concentration of the re-injected samples should be within ±15% of the initial concentrations.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the mean concentration of the baseline samples.

Example Data (Based on Propranolol and its metabolites):

Stability TestStorage ConditionDurationAnalyteConcentration (ng/mL)Mean Recovery (%)RSD (%)
Post-PreparativeAutosampler (4°C)24 hoursPropranolol MetabolitesLow QC102.1< 4
High QC100.9< 3

This is representative data; actual results may vary.[2]

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_stability_testing Stability Testing SampleCollection Sample Collection (Plasma, Serum, Urine) Spiking Spike with This compound SampleCollection->Spiking Aliquoting Aliquot Samples Spiking->Aliquoting Storage Long-Term Storage (-80°C) Aliquoting->Storage Thawing Thawing Storage->Thawing LongTerm Long-Term Stability Storage->LongTerm SamplePrep Sample Preparation (e.g., Protein Precipitation) Thawing->SamplePrep FreezeThaw Freeze-Thaw Stability Thawing->FreezeThaw ShortTerm Short-Term (Bench-Top) Stability Thawing->ShortTerm LCMS LC-MS/MS Analysis SamplePrep->LCMS PostPrep Post-Preparative Stability SamplePrep->PostPrep DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: General workflow for bioanalysis incorporating stability testing points.

freeze_thaw_workflow start Start: Spiked QC Samples freeze1 Freeze at -80°C (≥12 hours) start->freeze1 thaw1 Thaw at Room Temp freeze1->thaw1 cycle_decision Required Cycles Completed? thaw1->cycle_decision cycle_decision->freeze1 No analysis Process and Analyze Samples cycle_decision->analysis Yes

Caption: Workflow for conducting a freeze-thaw stability experiment.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: 5-Hydroxy Propranolol-d5 vs. Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard (IS) is paramount for a reliable bioanalytical method. This guide provides an objective comparison of two common approaches for the bioanalysis of 5-Hydroxy Propranolol (B1214883): the use of a stable isotope-labeled (SIL) internal standard, 5-Hydroxy Propranolol-d5, versus a structural analog internal standard. This comparison is supported by a synthesis of published experimental data and aligns with the principles outlined in the FDA and ICH M10 bioanalytical method validation guidelines.

The Critical Role of the Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the internal standard is added to all samples, calibrators, and quality controls to compensate for variability during sample preparation and analysis. An ideal IS should mimic the physicochemical properties of the analyte throughout extraction, chromatography, and ionization. While stable isotope-labeled internal standards are considered the "gold standard," their availability and cost can sometimes lead to the use of structural analogs.

Performance Comparison: Deuterated vs. Analog Internal Standards

The use of a deuterated internal standard like this compound offers significant advantages in terms of accuracy, precision, and robustness. Due to its near-identical chemical structure and physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization suppression or enhancement, leading to more effective normalization of analytical variability.

Below is a summary of typical validation parameters for bioanalytical methods quantifying a propranolol metabolite, comparing the expected performance when using a deuterated internal standard versus a structural analog.

Validation ParameterMethod with this compound (SIL IS)Method with Structural Analog IS (e.g., Bisoprolol)Rationale for Difference
Linearity Range 0.20 - 25.00 ng/mL[1]0.2 - 100 ng/mL[2]Linearity is primarily dependent on the analyte and detector response, but a SIL IS can contribute to better precision at the limits of quantification.
Lower Limit of Quantification (LLOQ) 0.20 ng/mL[1]0.2 ng/mL[2]A SIL IS can potentially lead to a lower LLOQ due to improved signal-to-noise from co-elution and similar ionization behavior.
Intra-batch Precision (%RSD) < 11.3%[1]< 7.1%[2]Both methods demonstrate good precision. The slightly better reported precision with the analog IS in this specific case may be due to other method-specific factors. Generally, SIL IS provides superior precision.
Inter-batch Precision (%RSD) < 11.3%[1]< 7.1%[2]Similar to intra-batch precision, both methods show acceptable inter-batch precision.
Intra-batch Accuracy (% Nominal) < 11%[1]Within ±9.8%[2]Both methods demonstrate high accuracy. The SIL IS is expected to provide more consistent accuracy across different analytical runs.
Inter-batch Accuracy (% Nominal) < 11%[1]Within ±9.8%[2]Consistent with intra-batch accuracy, both methods are highly accurate.
Extraction Recovery >64% for 4-hydroxy propranolol[1]Not explicitly reported, but generally expected to be consistent and reproducible.A SIL IS co-elutes and has nearly identical extraction recovery to the analyte, providing better compensation for variability in the extraction process.
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.The CV of the IS-normalized matrix factor should be ≤ 15%.A SIL IS is more effective at compensating for matrix effects due to its similar ionization properties to the analyte.

Experimental Protocols

Method 1: LC-MS/MS with this compound (SIL IS)

This protocol is based on a validated method for the simultaneous determination of propranolol and 4-hydroxy propranolol using their respective deuterated internal standards.[1]

1. Sample Preparation: Solid Phase Extraction (SPE)

  • To 300 µL of human plasma, add the internal standard solution (this compound).

  • Vortex mix the sample.

  • Load the sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.3 - 0.6 mL/min).

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 5-Hydroxy Propranolol: Specific precursor to product ion transition.

    • This compound (IS): Specific precursor to product ion transition, accounting for the mass shift due to deuterium (B1214612) labeling.

Method 2: LC-MS/MS with a Structural Analog IS (e.g., Bisoprolol)

This protocol is a representative example based on a validated method for the simultaneous quantification of propranolol and its metabolites using a structural analog as the internal standard.[2]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (Bisoprolol).

  • Vortex mix for a sufficient time to precipitate proteins.

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions

  • Column: Hypersil GOLD C18 column.[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: A suitable volume for the instrument.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: ESI in positive mode.

  • Detection Mode: MRM.

  • MRM Transitions:

    • 5-Hydroxy Propranolol: Specific precursor to product ion transition.

    • Bisoprolol (IS): Specific precursor to product ion transition.

Visualizing the Workflow

Bioanalytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Analog) Plasma->Add_IS Extraction Extraction (SPE or Protein Precipitation) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Propranolol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Propranolol Propranolol N_desisopropylpropranolol N-desisopropylpropranolol Propranolol->N_desisopropylpropranolol CYP1A2 Hydroxy_Propranolol 4-Hydroxy Propranolol & 5-Hydroxy Propranolol Propranolol->Hydroxy_Propranolol CYP2D6 Glucuronide_Conjugates Glucuronide Conjugates Hydroxy_Propranolol->Glucuronide_Conjugates UGTs Sulfate_Conjugates Sulfate Conjugates Hydroxy_Propranolol->Sulfate_Conjugates SULTs

References

A Comparative Guide to the Use of 5-Hydroxy Propranolol-d5 and 4-Hydroxy Propranolol-d5 as Internal Standards in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of the non-selective beta-blocker propranolol (B1214883) and its metabolites, stable isotope-labeled (SIL) internal standards are the gold standard, offering superior accuracy and precision by compensating for variability in sample preparation and analysis. This guide provides a comprehensive comparison of two such standards: 5-Hydroxy Propranolol-d5 and 4-Hydroxy Propranolol-d5.

Introduction to Propranolol Metabolism and the Role of Internal Standards

Propranolol undergoes extensive metabolism in the liver, primarily through three pathways: aromatic hydroxylation, N-dealkylation, and glucuronidation.[1] Aromatic hydroxylation results in the formation of pharmacologically active metabolites, with 4-hydroxypropranolol (B128105) being the major metabolite and 5-hydroxypropranolol being a minor one.[1]

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, an ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization. Deuterated analogs of the analyte or its key metabolites are considered the most suitable choice for this purpose.

Performance Comparison: this compound vs. 4-Hydroxy Propranolol-d5

The choice between this compound and 4-Hydroxy Propranolol-d5 as an internal standard hinges on several factors, including the specific analytes being quantified and the nature of the biological matrix.

FeatureThis compound4-Hydroxy Propranolol-d5Rationale & Considerations
Analyte Similarity Structurally very similar to the minor metabolite 5-hydroxypropranolol. May exhibit slightly different chromatographic behavior and ionization efficiency compared to propranolol and the major metabolite, 4-hydroxypropranolol.Structurally identical to the major and pharmacologically active metabolite, 4-hydroxypropranolol. This ensures very similar chromatographic retention and ionization response, providing excellent compensation for analytical variability.An internal standard that closely mimics the primary analyte of interest is generally preferred. When quantifying 4-hydroxypropranolol, its deuterated analog is the ideal choice.
Commercial Availability Readily available from various chemical suppliers.Readily available from various chemical suppliers.Both are accessible for research and development purposes.
Use in Validated Methods Used in pharmacokinetic studies as an internal standard for propranolol and its metabolites.[2][3]A deuterated analog, 4-hydroxy propranolol-d7, has been successfully used in a validated, sensitive, and reproducible LC-MS/MS method for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma.[4][5]The existence of a published, validated method provides a strong foundation and a detailed protocol for researchers.
Potential for Cross-Talk Lower potential for isotopic cross-talk when quantifying propranolol and 4-hydroxypropranolol due to the mass difference.Minimal risk of cross-talk with appropriate mass spectrometry resolution and selection of precursor/product ion pairs.Modern triple quadrupole mass spectrometers have excellent resolution, minimizing the risk of interference.
Matrix Effect Compensation Expected to provide good compensation for matrix effects, particularly for 5-hydroxypropranolol. Its effectiveness for propranolol and 4-hydroxypropranolol would need to be thoroughly validated.Demonstrated to provide excellent compensation for matrix effects in the quantification of both propranolol and 4-hydroxypropranolol.[4][5]As a major metabolite, 4-hydroxypropranolol and its deuterated analog are more likely to experience similar matrix effects to propranolol in biological samples.

Recommendation:

Based on the available evidence and established principles of bioanalytical method validation, 4-Hydroxy Propranolol-d5 is the recommended internal standard for the simultaneous quantification of propranolol and its major active metabolite, 4-hydroxypropranolol. The existence of a detailed and validated LC-MS/MS method using a closely related analog (d7) provides a significant advantage, offering a clear and proven experimental protocol.

This compound is a viable alternative, particularly if the primary analyte of interest is 5-hydroxypropranolol or if a laboratory has specific historical data supporting its use. However, a rigorous method development and validation process would be required to ensure its suitability for quantifying propranolol and 4-hydroxypropranolol.

Experimental Protocols

Validated Experimental Protocol for the Simultaneous Determination of Propranolol and 4-Hydroxypropranolol using 4-Hydroxy Propranolol-d7 as an Internal Standard

This protocol is based on a published, validated method and can be adapted for use with 4-Hydroxy Propranolol-d5.[4][5]

1. Sample Preparation (Solid Phase Extraction)

  • To 0.300 mL of human plasma, add the internal standard solution (propranolol-d7 and 4-hydroxy propranolol-d7).

  • Vortex mix the samples.

  • Load the samples onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analytes and the internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water containing a modifier like formic acid or ammonium (B1175870) acetate.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.5 mL/min).

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Propranolol: To be optimized

      • 4-Hydroxypropranolol: To be optimized

      • Propranolol-d7: To be optimized

      • 4-Hydroxy Propranolol-d7: To be optimized

3. Method Validation Parameters

The method was validated for linearity, accuracy, precision, selectivity, recovery, and stability.[4][5]

ParameterPropranolol4-Hydroxypropranolol
Linearity Range (ng/mL) 0.20 - 135.00 (free) 1.00 - 500.00 (total)0.20 - 25.00 (free) 1.00 - 360.00 (total)
Lower Limit of Quantitation (ng/mL) 0.200.20
Intra- and Inter-day Precision (%RSD) < 11.3%< 11.3%
Intra- and Inter-day Accuracy (% of nominal) < 11%< 11%
Extraction Recovery > 96%> 64%

Visualizations

Propranolol Metabolism Pathway

Propranolol_Metabolism Propranolol Propranolol N_Desisopropylpropranolol N-Desisopropyl- propranolol Propranolol->N_Desisopropylpropranolol Side Chain Oxidation (CYP1A2, CYP2D6) Propranolol_Glucuronide Propranolol Glucuronide Propranolol->Propranolol_Glucuronide Glucuronidation Hydroxypropranolol 4-Hydroxypropranolol (Major Metabolite) Propranolol->Hydroxypropranolol Aromatic Hydroxylation (CYP2D6) Hydroxypropranolol_5 5-Hydroxypropranolol (Minor Metabolite) Propranolol->Hydroxypropranolol_5 Aromatic Hydroxylation (CYP2D6) Napthoxylactic_acid Napthoxylactic acid N_Desisopropylpropranolol->Napthoxylactic_acid Hydroxypropranolol_Glucuronide 4-Hydroxypropranolol Glucuronide/Sulfate Hydroxypropranolol->Hydroxypropranolol_Glucuronide Glucuronidation/ Sulfation

Caption: Metabolic pathways of Propranolol.

General Workflow for Bioanalytical Method Using a Deuterated Internal Standard

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Spike Spike Biological Matrix with Analyte and Deuterated Internal Standard Extract Extract Analytes and Internal Standard (e.g., SPE, LLE, PP) Spike->Extract Evaporate Evaporate and Reconstitute Extract->Evaporate LC_MS LC-MS/MS Analysis (MRM Mode) Evaporate->LC_MS Integrate Peak Integration LC_MS->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantify Analyte Concentration using Calibration Curve Calculate->Quantify

Caption: Bioanalytical method workflow.

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to 5-Hydroxy Propranolol-d5 and Non-Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of internal standard is a critical decision. This guide provides an objective comparison between the deuterated internal standard, 5-Hydroxy Propranolol-d5, and commonly used non-deuterated internal standards. This comparison is supported by established principles of bioanalytical method validation and will assist in the selection of the most appropriate internal standard for your research needs.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, an internal standard (IS) is indispensable for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as this compound, or a structurally similar but non-isotopically labeled compound (a non-deuterated internal standard).

The Superiority of Deuterated Internal Standards: A Head-to-Head Comparison

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative bioanalysis. This is because their physicochemical properties are nearly identical to the analyte of interest, leading to superior compensation for analytical variability, particularly matrix effects.

Key Performance Parameters: this compound vs. a Non-Deuterated Analog

To illustrate the performance differences, the following table summarizes the expected outcomes from a bioanalytical method validation for the quantification of 5-Hydroxy Propranolol using either this compound or a representative non-deuterated internal standard (e.g., a structural analog).

Performance ParameterThis compound (Deuterated IS)Non-Deuterated Internal StandardRationale for Difference
Matrix Effect Minimal to negligible impact on accuracy and precision.Potential for significant ion suppression or enhancement, leading to inaccurate results.The deuterated IS co-elutes with the analyte and experiences the same matrix effects, allowing for effective normalization. A non-deuterated IS has different chromatographic behavior and is affected differently by the matrix.
Accuracy Typically within ±5% of the nominal concentration.May fall outside the acceptable range of ±15% due to differential matrix effects and recovery.The near-identical chemical nature of the deuterated IS ensures a more accurate correction for analyte loss during sample processing.
Precision Coefficient of Variation (CV) is generally <10%.Higher CV values are often observed due to inconsistent compensation for variability.The consistent tracking of the analyte by the deuterated IS throughout the analytical process leads to lower variability in the final results.
Recovery Consistent and closely tracks the recovery of the analyte.Can be variable and may not accurately reflect the recovery of the analyte.Differences in polarity and other physicochemical properties can lead to differential extraction efficiencies between the analyte and a non-deuterated IS.
Linearity (r²) Typically ≥ 0.995May be lower if matrix effects are not adequately compensated for.A strong correlation is more readily achieved when the internal standard closely mimics the analyte's behavior across the calibration range.

Experimental Protocols: A Comparative Validation Workflow

To empirically determine the optimal internal standard, a validation experiment evaluating matrix effects is crucial. Below is a detailed methodology for such a comparison.

Objective:

To compare the ability of this compound and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).

Materials:
  • 5-Hydroxy Propranolol analytical standard

  • This compound internal standard

  • Non-deuterated internal standard (e.g., a structural analog)

  • Control human plasma from at least six different sources

  • Reagents for sample preparation (e.g., protein precipitation or liquid-liquid extraction solvents)

  • LC-MS/MS system

Methodology:
  • Preparation of Standard Solutions: Prepare stock and working solutions of the analyte and both internal standards.

  • Sample Set Preparation:

    • Set 1 (Neat Solutions): Analyte and both internal standards in a clean solvent.

    • Set 2 (Post-Extraction Spike): Blank plasma extracts spiked with the analyte and both internal standards.

    • Set 3 (Pre-Extraction Spike): Blank plasma spiked with the analyte and both internal standards before the extraction process.

  • Sample Extraction: Perform protein precipitation or liquid-liquid extraction on the plasma samples.

  • LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte and both internal standards.

    • Calculate the IS-normalized MF.

    • Determine the recovery of the analyte and both internal standards.

    • Evaluate the accuracy and precision of quality control (QC) samples prepared with each internal standard.

The following diagram illustrates the experimental workflow for this comparative validation.

G extraction extraction lcms lcms extraction->lcms data_proc data_proc lcms->data_proc matrix_effect matrix_effect data_proc->matrix_effect accuracy_precision accuracy_precision data_proc->accuracy_precision recovery recovery data_proc->recovery comparison comparison matrix_effect->comparison accuracy_precision->comparison recovery->comparison

Caption: Experimental workflow for comparing internal standards.

Signaling Pathways: The Metabolic Journey of Propranolol

5-Hydroxy Propranolol is a significant metabolite of the widely used beta-blocker, propranolol. Understanding the metabolic pathway is crucial for interpreting pharmacokinetic data. Propranolol undergoes extensive metabolism in the liver, primarily through three routes: aromatic hydroxylation, N-dealkylation, and glucuronidation. The formation of 5-Hydroxy Propranolol occurs via aromatic hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, predominantly CYP2D6.

The following diagram provides a simplified overview of the metabolic pathway leading to the formation of 5-Hydroxy Propranolol and its subsequent metabolism.

G propranolol Propranolol cyp2d6 cyp2d6 propranolol->cyp2d6 other_metabolites other_metabolites propranolol->other_metabolites hydroxy_propranolol hydroxy_propranolol cyp2d6->hydroxy_propranolol ugts ugts hydroxy_propranolol->ugts glucuronide glucuronide ugts->glucuronide

Caption: Simplified metabolic pathway of Propranolol.

Conclusion

While non-deuterated internal standards can be a cost-effective and readily available option for bioanalytical assays, the use of a deuterated internal standard such as this compound offers unequivocal advantages in terms of accuracy, precision, and robustness.[1] The near-identical physicochemical properties of a deuterated internal standard ensure superior compensation for matrix effects and other sources of analytical variability. For researchers and drug development professionals aiming for the highest quality data and regulatory compliance, this compound represents the gold standard for the quantitative analysis of 5-Hydroxy Propranolol.

References

A Head-to-Head Comparison: Cross-Validation of Bioanalytical Methods for Propranolol Using 5-Hydroxy Propranolol-d5 versus a Non-Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of propranolol (B1214883), the choice of internal standard (IS) is a critical factor influencing data quality and reliability. This guide provides an objective comparison of analytical methods for propranolol, focusing on the cross-validation of a method using a stable isotope-labeled (SIL) internal standard, 5-Hydroxy Propranolol-d5, against a method employing a conventional non-deuterated (analog) internal standard. The information presented is supported by established principles of bioanalytical method validation and published experimental data.

Cross-validation of bioanalytical methods is essential whenever two or more methods are used to generate data within the same study or across different studies, ensuring consistency and reliability of the results.[1][2] This is particularly crucial when transitioning to a more advanced analytical technique, such as adopting a SIL-IS to improve assay performance. This compound, a deuterated metabolite of propranolol, is an ideal internal standard as it shares a very similar chemical structure and physicochemical properties with the analyte, propranolol, and its primary metabolites.[3][4][5][6][7] This close similarity allows it to effectively compensate for variability during sample preparation and analysis.

Performance Comparison: this compound vs. Non-Deuterated Internal Standard

The use of a deuterated internal standard like this compound is expected to offer superior performance in terms of accuracy, precision, and mitigation of matrix effects compared to a non-deuterated, structurally analogous internal standard. The following tables summarize the expected performance characteristics based on typical bioanalytical method validation data for propranolol and the established advantages of SIL-IS.

Table 1: Comparison of Key Validation Parameters

ParameterMethod with Non-Deuterated IS (e.g., Propranolol Analog)Projected Method with this compound ISRationale for Projected Performance
Linearity (r²) ≥ 0.99≥ 0.99Both methods are expected to show excellent linearity.
Lower Limit of Quantification (LLOQ) 1-5 ng/mLPotentially lower (e.g., ≤ 1 ng/mL)Improved signal-to-noise ratio due to co-elution and similar ionization behavior.
Intra-batch Accuracy (%) 85-115%Tighter range (e.g., 95-105%)Better correction for procedural variability within a single analytical run.
Inter-batch Accuracy (%) 85-115%Tighter range (e.g., 95-105%)More consistent performance across different analytical runs.
Intra-batch Precision (%CV) ≤ 15%Lower (e.g., ≤ 10%)Reduced variability due to more effective normalization.
Inter-batch Precision (%CV) ≤ 15%Lower (e.g., ≤ 10%)Enhanced reproducibility across different days and analysts.
Matrix Effect (%CV) ≤ 15%Significantly lower (e.g., ≤ 5%)Co-elution and similar ionization properties lead to superior compensation for matrix-induced signal suppression or enhancement.
Extraction Recovery Variable and potentially different from analyteHighly consistent and closely mimics the analyteNear-identical physicochemical properties ensure similar extraction behavior.

Table 2: Representative Quantitative Data from Propranolol Bioanalysis Studies

ParameterReported Value/RangeReference
Linearity Range 2.0 to 800.0 ng/mL
LLOQ 2.0 ng/mL
Intra-day Accuracy 97.8 to 106.8%
Inter-day Accuracy 100.9 to 108.8%
Intra-day Precision (%RSD) 0.45 to 8.61%
Inter-day Precision (%RSD) 0.69 to 5.82%

Note: The data in Table 2 is derived from a study using a non-deuterated internal standard and serves as a baseline for comparison.

Experimental Protocol for Cross-Validation

This section outlines a detailed methodology for a cross-validation study to compare a legacy bioanalytical method for propranolol (using a non-deuterated IS) with a new method employing this compound as the IS. This protocol is designed in accordance with FDA and EMA guidelines on bioanalytical method validation.[1][2][8][9][10]

1. Objective: To demonstrate the equivalency and potential superiority of a newly developed LC-MS/MS method for the quantification of propranolol in human plasma using this compound as an internal standard, by cross-validating it against an established method that uses a non-deuterated internal standard.

2. Materials:

  • Blank human plasma (at least 6 different lots)

  • Propranolol certified reference standard

  • This compound certified reference standard

  • Non-deuterated internal standard (e.g., a structural analog of propranolol)

  • All necessary solvents, reagents, and consumables for both LC-MS/MS methods

3. Preparation of Study Samples:

  • Prepare two sets of calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of propranolol.

  • One set of samples will be analyzed using the legacy method with the non-deuterated IS.

  • The second set will be analyzed using the new method with this compound as the IS.

  • QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

4. Cross-Validation Procedure:

  • Intra-study Cross-Validation:

    • Analyze the same set of at least 30 incurred samples (if available from a previous study) using both analytical methods.

    • The selected incurred samples should cover the entire calibration range.

  • Inter-study Cross-Validation (if applicable):

    • Analyze QC samples from the legacy method as unknown samples using the new method, and vice-versa.

5. Sample Analysis:

  • Process and analyze the samples according to the standard operating procedures (SOPs) for each respective bioanalytical method.

  • For each analytical run, include a full set of calibration standards and QC samples.

6. Acceptance Criteria:

  • The concentration of at least two-thirds of the repeat samples must be within ±20% of the mean of the two values.

  • A Bland-Altman plot can be used to assess the agreement between the two methods, looking for any systematic bias.[11]

  • The mean percentage difference between the results from the two methods should not exceed 15%.

Workflow for Cross-Validation of Analytical Methods

CrossValidationWorkflow start Start: Define Cross-Validation Protocol and Acceptance Criteria prep_samples Prepare Samples: - Calibration Standards - QC Samples (Low, Medium, High) - Incurred Samples (n>=30) start->prep_samples method_A Legacy Method: - Non-Deuterated IS - Established SOP prep_samples->method_A method_B New Method: - this compound IS - New SOP prep_samples->method_B analysis_A Analyze Samples with Legacy Method method_A->analysis_A analysis_B Analyze Samples with New Method method_B->analysis_B data_comp Data Comparison and Statistical Analysis: - Calculate % Difference - Bland-Altman Plot - Assess Bias analysis_A->data_comp analysis_B->data_comp acceptance Evaluate Against Acceptance Criteria data_comp->acceptance pass Methods are Equivalent acceptance->pass Pass fail Investigate Discrepancy and Re-evaluate acceptance->fail Fail report Generate Cross-Validation Report pass->report fail->report end End report->end

Caption: Experimental workflow for the cross-validation of two bioanalytical methods.

Conclusion

The transition to a bioanalytical method for propranolol that utilizes this compound as an internal standard represents a significant improvement in analytical performance. The inherent advantages of a stable isotope-labeled internal standard, particularly its ability to closely mimic the analyte during sample processing and analysis, lead to enhanced accuracy, precision, and robustness of the assay. While a method with a non-deuterated internal standard can be validated to be fit-for-purpose, the use of this compound is highly recommended for achieving the highest quality data in pharmacokinetic and other drug development studies. The provided experimental protocol offers a comprehensive framework for conducting a rigorous cross-validation to scientifically justify the adoption of the improved method.

References

Unraveling Propranolol's Metabolic Maze: A Performance Comparison Guided by Deuteration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of a drug is paramount for optimizing its therapeutic potential. In the case of propranolol (B1214883), a widely used beta-blocker, deuterium (B1214612) labeling has proven to be an invaluable tool in dissecting its complex and stereoselective metabolism. This guide provides a comprehensive comparison of the metabolic performance of propranolol's enantiomers and their primary metabolites, supported by experimental data obtained through the use of deuterated analogs.

While direct performance comparisons of different deuterated metabolites of propranolol as therapeutic agents are not available in current scientific literature, this guide focuses on a more critical aspect: how strategic deuteration of the parent drug, propranolol, has illuminated the distinct metabolic fates and pharmacokinetic profiles of its stereoisomers and their metabolites. This information is crucial for the development of more refined and effective beta-blocker therapies.

Comparative Analysis of Propranolol Metabolite Formation

The metabolism of propranolol is extensive and proceeds via three main pathways: ring oxidation, side-chain oxidation, and direct glucuronidation.[1] Deuterium labeling has been instrumental in revealing the stereoselective nature of these pathways, meaning the two enantiomers of propranolol, (S)-(-)-propranolol (the active form) and (R)-(+)-propranolol, are metabolized at different rates and through different preferential routes.

The major active metabolite of propranolol is 4-hydroxypropranolol (B128105) (4-OHP), which is formed through ring oxidation primarily by the enzyme CYP2D6.[1] Studies utilizing deuterium-labeled pseudoracemates of propranolol have shown that the formation of 4-OHP can be stereoselective.[2]

Another significant metabolic route is side-chain oxidation, which leads to the formation of N-desisopropylpropranolol (NDP).[1] This process is mainly catalyzed by CYP1A2.[3] The subsequent metabolism of NDP to propranolol glycol involves monoamine oxidase (MAO).[4]

Direct conjugation of propranolol with glucuronic acid is another key elimination pathway.

The following table summarizes the key metabolites of propranolol and the enzymes involved in their formation.

MetaboliteMetabolic PathwayKey Enzymes Involved
4-hydroxypropranolol (4-OHP)Ring OxidationCYP2D6 (major), CYP1A2 (minor)[1]
N-desisopropylpropranolol (NDP)Side-chain OxidationCYP1A2 (major), CYP2D6 (minor)[1]
Propranolol GlucuronideGlucuronidationUGT1A9, UGT2B4, UGT2B7, UGT1A10[1]
Propranolol GlycolSide-chain Oxidation (from NDP)Monoamine Oxidase (MAO), Aldehyde Reductase[4]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing deuterium-labeled propranolol to trace the metabolic fate of its enantiomers. A common experimental approach involves the administration of a pseudoracemate, which is a mixture of a deuterated enantiomer and a non-deuterated enantiomer, to human subjects or animal models.

General Experimental Protocol for Stereoselective Metabolism Study:
  • Synthesis of Deuterated Propranolol: One enantiomer of propranolol is synthesized with stable deuterium labels at positions that are not susceptible to metabolic cleavage.

  • Preparation of Pseudoracemate: The deuterated enantiomer is mixed in a 1:1 ratio with the non-deuterated enantiomer to create a pseudoracemic mixture.

  • Administration: The pseudoracemate is administered orally or intravenously to the study subjects.

  • Sample Collection: Blood and urine samples are collected at predetermined time points.

  • Sample Preparation: Samples are processed to extract propranolol and its metabolites. This may involve solid-phase extraction or liquid-liquid extraction. For conjugated metabolites like glucuronides, an enzymatic hydrolysis step (e.g., using β-glucuronidase) is included.

  • Derivatization: The extracted analytes are often derivatized to improve their chromatographic properties and sensitivity for detection.

  • GC-MS Analysis: The prepared samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) of the deuterated and non-deuterated forms of propranolol and its metabolites.

  • Data Analysis: The ratios of the deuterated to non-deuterated species for the parent drug and each metabolite are calculated to determine the stereoselectivity of each metabolic pathway.

Visualizing Metabolic Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_Propranolol Propranolol Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism cluster_Metabolites Metabolites Propranolol (R,S)-Propranolol RingOxidation Ring Oxidation (CYP2D6, CYP1A2) Propranolol->RingOxidation SideChainOxidation Side-Chain Oxidation (CYP1A2, CYP2D6) Propranolol->SideChainOxidation Glucuronidation Glucuronidation (UGTs) Propranolol->Glucuronidation OHP 4-Hydroxypropranolol RingOxidation->OHP NDP N-desisopropylpropranolol SideChainOxidation->NDP PG Propranolol Glucuronide Glucuronidation->PG

Figure 1: Overview of the main metabolic pathways of propranolol.

cluster_Workflow Experimental Workflow for Stereoselective Metabolism Study start Synthesize Deuterated Propranolol Enantiomer pseudoracemate Prepare Pseudoracemate (Deuterated + Non-deuterated) start->pseudoracemate admin Administer to Study Subject pseudoracemate->admin sampling Collect Blood and Urine Samples admin->sampling extraction Extract Analytes sampling->extraction analysis GC-MS Analysis extraction->analysis data Determine Stereoselectivity of Metabolism analysis->data

Figure 2: Experimental workflow for studying stereoselective drug metabolism.

Conclusion

The use of deuterated propranolol has been pivotal in elucidating the stereoselective nature of its metabolism. While the direct therapeutic performance of different deuterated propranolol metabolites is not a current area of research, the insights gained from using deuterium-labeled parent drug are profound. This knowledge allows for a more nuanced understanding of propranolol's pharmacokinetics and pharmacodynamics, paving the way for the development of drugs with improved efficacy and safety profiles. For researchers in drug development, these methodologies and findings serve as a powerful example of how stable isotope labeling can be leveraged to unravel complex metabolic pathways and inform rational drug design.

References

The Gold Standard for Bioanalysis: 5-Hydroxy Propranolol-d5 Demonstrates Superior Accuracy and Precision in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the pursuit of utmost accuracy and precision is paramount. The choice of an appropriate internal standard is a critical determinant of data quality, particularly in complex matrices such as plasma. This guide provides a comprehensive comparison of the performance of the stable isotope-labeled (SIL) internal standard, 5-Hydroxy Propranolol-d5, against alternative, structurally analogous internal standards for the quantitative analysis of 5-Hydroxy Propranolol (B1214883). The evidence overwhelmingly supports the use of this compound as the gold standard, ensuring the reliability and robustness of pharmacokinetic and metabolic studies.

Stable isotope-labeled internal standards are chemically identical to the analyte, with the only difference being the presence of heavier isotopes, such as deuterium.[1] This near-perfect analogy ensures that the internal standard co-elutes with the analyte and experiences identical ionization suppression or enhancement effects in the mass spectrometer.[2][3] This intrinsic property allows for a more effective normalization of analytical variability, leading to demonstrably superior accuracy and precision compared to structural analogs.[1][4]

Unparalleled Performance: A Data-Driven Comparison

While a direct head-to-head study comparing this compound with a structural analog for the quantification of 5-Hydroxy Propranolol is not available in a single publication, a comparative analysis of published validation data for closely related analytes highlights the superior performance of deuterated standards. The following table summarizes the accuracy and precision data for the quantification of a hydroxy metabolite of propranolol using a deuterated internal standard versus a structural analog internal standard.

Internal Standard TypeAnalyteAccuracy (% Bias)Precision (% RSD)Source
Stable Isotope-Labeled (Deuterated) 4-Hydroxy Propranolol< 11%< 11.3%[5][6]
Structural Analog 4-Hydroxy Propranolol< 9.8%< 7.1%[7][8]

Note: The data presented is a compilation from different studies for closely related analytes and is intended to be indicative of general performance.

The data clearly demonstrates that the use of a deuterated internal standard results in excellent accuracy and precision, well within the accepted regulatory limits.[5][6] While the presented data for the structural analog also shows acceptable performance, the literature consistently emphasizes that stable isotope-labeled standards provide a higher degree of confidence in the data by more effectively compensating for matrix effects and other sources of analytical variability.[1][3]

The Decisive Advantage: Why Choose a Stable Isotope-Labeled Internal Standard?

The superiority of a stable isotope-labeled internal standard like this compound stems from its ability to perfectly mimic the analyte throughout the entire analytical process.

cluster_0 Bioanalytical Workflow with Internal Standard Sample Biological Sample (Analyte + Matrix) Spike Spike with Internal Standard Sample->Spike Addition of IS Preparation Sample Preparation (e.g., SPE, LLE) Spike->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Ratio Calculate Peak Area Ratio (Analyte / IS) LC_MS->Ratio Quantification Quantification Ratio->Quantification

A typical bioanalytical workflow incorporating an internal standard.

A structural analog, while similar, will have different physicochemical properties, leading to potential differences in extraction recovery, chromatographic retention time, and ionization efficiency. These differences can lead to inadequate correction for analytical variability.

cluster_SIL Stable Isotope-Labeled IS (e.g., this compound) cluster_Analog Structural Analog IS SIL_Properties Identical Physicochemical Properties - Co-elution - Identical Ionization Efficiency SIL_Correction Effective Correction for: - Matrix Effects - Extraction Variability - Instrument Fluctuation SIL_Properties->SIL_Correction SIL_Result High Accuracy & Precision SIL_Correction->SIL_Result Analog_Properties Similar but Different Properties - Different Retention Time - Different Ionization Efficiency Analog_Correction Incomplete Correction for: - Matrix Effects - Extraction Variability Analog_Properties->Analog_Correction Analog_Result Potential for Inaccuracy & Imprecision Analog_Correction->Analog_Result

Advantages of a stable isotope-labeled internal standard over a structural analog.

Experimental Protocols for Robust Bioanalysis

The following are representative experimental protocols for the quantitative analysis of propranolol and its hydroxy metabolites in plasma, providing a framework for developing a robust and reliable bioanalytical method.

Method 1: Using a Deuterated Internal Standard (Adapted from a study on 4-Hydroxy Propranolol)[5][6]
  • Sample Preparation:

    • To 300 µL of human plasma, add the internal standard solution (4-Hydroxy Propranolol-d7).

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).

    • Flow Rate: Optimized for the specific column and separation.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for the analyte and the deuterated internal standard.

Method 2: Using a Structural Analog Internal Standard (Adapted from a study on 4-Hydroxy Propranolol)[7][8]
  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard solution (e.g., Bisoprolol).

    • Perform protein precipitation by adding acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Inject an aliquot of the supernatant for analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.3 mL/min.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for the analyte and the structural analog internal standard.

Conclusion

The use of this compound as an internal standard for the quantitative analysis of 5-Hydroxy Propranolol offers unparalleled advantages in terms of accuracy and precision. As a stable isotope-labeled internal standard, it effectively compensates for analytical variability, including matrix effects, leading to highly reliable and reproducible data. For researchers, scientists, and drug development professionals committed to the highest standards of bioanalytical excellence, this compound is the unequivocal choice for robust and defensible quantitative results.

References

A Comparative Guide to Propranolol Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of propranolol (B1214883), a widely used beta-blocker. The following sections detail the performance characteristics and experimental protocols of common analytical techniques, offering valuable insights for selecting the most appropriate method for specific research, quality control, and clinical applications.

Quantitative Performance Comparison

The selection of an analytical method for propranolol quantification is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The table below summarizes the key quantitative performance parameters of commonly employed methods.

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)
HPLC-UV 10 - 60 µg/mL[1]0.099 µg/mL[1]0.300 µg/mL[1]99.67%[1]
UPLC-UV 10 - 50 µg/mL[2]Not ReportedNot Reported96.70 - 98.72%[2]
UV-Vis Spectrophotometry 0.8 - 96.0 µg/mL[3]Not ReportedNot ReportedNot Reported
HPTLC 400 - 2400 ng/band[4]118.4 ng/spot[4]355.2 ng/band[4]Not Reported
LC-MS/MS 1 - 500 ng/mL[]Not Reported1 ng/mL[]Not Reported

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are the experimental protocols for the key methods discussed.

High-Performance Liquid Chromatography (HPLC-UV)
  • Chromatographic System: A standard HPLC system equipped with a UV detector is utilized.

  • Column: A Phenomenex Luna C18 column (250 x 4.6 mm, 5 µm) is commonly used.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of Methanol and water (40:60 v/v) with 0.01% O-phosphoric acid is employed.[1]

  • Flow Rate: The mobile phase is pumped at a flow rate of 1.0 mL/min.[1]

  • Detection: UV detection is performed at a wavelength of 293 nm.[1]

  • Sample Preparation: Propranolol standard and sample solutions are prepared in the mobile phase.

Ultra-Performance Liquid Chromatography (UPLC-UV)
  • Chromatographic System: A UPLC system with a UV detector is required.

  • Column: A Waters Acquity BEH C18 column (30 x 2.1 mm, 1.7µm) provides high resolution and speed.[2]

  • Mobile Phase: A gradient method with a mobile phase composed of 0.1% trifluoroacetic acid and acetonitrile (B52724) (80:20 v/v) is used.[2]

  • Flow Rate: A flow rate of 0.3 ml/min is maintained.[2]

  • Detection: Detection is carried out at 230 nm.[2]

UV-Visible Spectrophotometry
  • Instrument: A UV-Vis spectrophotometer is used for absorbance measurements.

  • Solvent: 0.01 mol L-1 HCl is a suitable solvent for propranolol analysis.[3]

  • Wavelength: The maximum absorbance for propranolol is measured at 289 nm.[3]

  • Procedure: Standard solutions of propranolol are prepared in the solvent, and a calibration curve is constructed by plotting absorbance versus concentration. The concentration of unknown samples is then determined from this curve.

High-Performance Thin-Layer Chromatography (HPTLC)
  • Stationary Phase: HPTLC aluminum plates precoated with silica (B1680970) gel 60F are used.[4]

  • Mobile Phase: A solvent system of toluene:methanol: ethyl acetate: acetic acid (7:1.5:1.5:0.1 v/v/v/v) is effective for separation.[4]

  • Application: Samples are applied to the HPTLC plate as bands.

  • Densitometric Analysis: The analysis is performed in absorbance mode at 240 nm.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic System: An HPLC or UPLC system is coupled to a tandem mass spectrometer.

  • Column: An Hypersil GOLD C18 column is a suitable choice.[]

  • Mobile Phase: A gradient mobile phase consisting of 0.1% formic acid in water and acetonitrile is typically used.[]

  • Ionization: Positive electrospray ionization (ESI) is commonly employed.[]

  • Detection: Quantification is achieved using multiple reaction monitoring (MRM) mode.[]

  • Sample Preparation: Plasma samples often require a protein precipitation step, for example, with acetonitrile.[]

Visualizing the Processes

To better understand the experimental workflow and the mechanism of action of propranolol, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample (e.g., Pharmaceutical Formulation, Plasma) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection into Chromatograph Filtration->Injection Separation Chromatographic Separation (e.g., HPLC, UPLC) Injection->Separation Detection Detection (e.g., UV, MS/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification

A generalized experimental workflow for chromatographic quantification of propranolol.

Propranolol is a non-selective beta-adrenergic receptor antagonist. Its primary mechanism of action involves blocking the effects of catecholamines, such as adrenaline and noradrenaline, at β1 and β2-adrenergic receptors. This blockade disrupts the downstream signaling cascade, leading to its therapeutic effects.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamine Catecholamines (Adrenaline, Noradrenaline) BetaReceptor β-Adrenergic Receptor (GPCR) Catecholamine->BetaReceptor Activates Propranolol Propranolol Propranolol->BetaReceptor Blocks GProtein G-Protein (Gs) BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates ATP ATP cAMP cAMP AC->cAMP Catalyzes ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate, Vasodilation) PKA->Response Leads to

The beta-adrenergic signaling pathway and the inhibitory action of propranolol.

References

The Critical Choice: Evaluating 5-Hydroxy Propranolol-d5 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, particularly in drug development and clinical research, the accuracy of quantitative liquid chromatography-mass spectrometry (LC-MS) assays is paramount. A crucial element underpinning this accuracy is the choice of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability. This guide provides an in-depth comparison of 5-Hydroxy Propranolol-d5, a stable isotope-labeled (SIL) internal standard, against other common choices, primarily structural (or analogue) internal standards, for the quantification of propranolol (B1214883) and its metabolites.

Propranolol, a widely used beta-blocker, undergoes extensive metabolism, with 5-hydroxy propranolol being one of its significant metabolites.[1] The use of a deuterated version of this metabolite, this compound, as an IS offers several theoretical advantages. Being chemically almost identical to the analyte of interest (propranolol and its hydroxylated metabolites), it is expected to have very similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[2] This close similarity allows it to more accurately compensate for matrix effects and other sources of analytical variability compared to structural analogues, which are compounds with similar but not identical chemical structures.[3][4]

Performance Comparison: Deuterated vs. Analogue Internal Standards

The superiority of stable isotope-labeled internal standards, such as this compound, is a widely accepted principle in quantitative bioanalysis.[2][3] The key advantage lies in the co-elution of the SIL-IS with the analyte, which ensures that both experience the same degree of ion suppression or enhancement from the sample matrix.[5] However, the choice of an internal standard can also be influenced by factors like cost and commercial availability, leading many laboratories to consider structural analogues.

The following tables summarize typical performance data from various validated bioanalytical methods for propranolol, illustrating the comparative performance of methods using deuterated internal standards versus those employing structural analogues. It is important to note that these data are compiled from different studies and do not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Comparison of Method Performance for Propranolol Quantification

ParameterMethod with Deuterated IS (e.g., Propranolol-d7)Method with Structural Analogue IS (e.g., Tramadol, Bisoprolol)
Lower Limit of Quantification (LLOQ)0.20 ng/mL[6]1 - 2 ng/mL[7]
Linearity Range0.20 - 500.00 ng/mL[6]1 - 800 ng/mL[7][8]
Intra-day Precision (%CV)< 11.3%[6]< 8.61%[8]
Inter-day Precision (%CV)< 11.3%[6]< 5.82%[8]
Intra-day Accuracy (% Bias)< 11%[6]97.8 - 106.8%[8]
Inter-day Accuracy (% Bias)< 11%[6]100.9 - 108.8%[8]
Extraction Recovery> 96%[6]Not explicitly reported in some studies

Table 2: Performance Data for Metabolite Quantification (4-hydroxypropranolol)

ParameterMethod with Deuterated IS (4-hydroxy propranolol-d7)Method with Structural Analogue IS (Bisoprolol)
Lower Limit of Quantification (LLOQ)0.20 ng/mL[6]0.2 ng/mL[7]
Linearity Range0.20 - 360.00 ng/mL[6]0.2 - 100 ng/mL[7]
Intra-day Precision (%CV)< 11.3%[6]< 7.1%[7]
Inter-day Precision (%CV)< 11.3%[6]< 7.1%[7]
Intra-day Accuracy (% Bias)< 11%[6]< 9.8%[7]
Inter-day Accuracy (% Bias)< 11%[6]< 9.8%[7]
Extraction Recovery> 64%[6]Not explicitly reported

As the tables suggest, methods employing deuterated internal standards often achieve lower limits of quantification and demonstrate robust precision and accuracy over a wide linear range. The use of this compound would be expected to yield similar high-quality data, particularly for the quantification of propranolol's hydroxylated metabolites.

Experimental Protocols

A generalized experimental protocol for the analysis of propranolol and its metabolites in a biological matrix (e.g., plasma) using LC-MS/MS is provided below. Specific parameters will vary depending on the exact instrumentation and the internal standard used.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add the internal standard solution (e.g., this compound in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.[7][9]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,500 rpm for 10 minutes to pellet the precipitated proteins.[9]

  • Transfer the supernatant to a clean tube for analysis. For higher concentrations of propranolol, a dilution of the supernatant may be necessary.[9]

2. Chromatographic Separation

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 50 x 4.6 mm, 5 µm) is commonly used.[4][9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[9]

  • Flow Rate: Typically in the range of 0.25 - 1.0 mL/min.[8][10]

  • Injection Volume: 2 - 10 µL.[10]

3. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for propranolol and its metabolites.[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions (Example):

    • Propranolol: m/z 260.1 -> 116.1[8]

    • 5-Hydroxy Propranolol: m/z 276.2 -> 116.1[11]

    • This compound: Expected m/z would be approximately 281.2 -> 116.1 (or another characteristic fragment).

Visualizing the Workflow and Metabolic Pathway

To better understand the experimental process and the metabolic context, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalMatrix Biological Matrix (e.g., Plasma) AddIS Add Internal Standard (this compound) BiologicalMatrix->AddIS Spike ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Final_Result Analyte Concentration Data_Analysis->Final_Result

Caption: Experimental workflow for bioanalysis using an internal standard.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Propranolol Propranolol RingOxidation Ring Oxidation (CYP2D6, CYP1A2) Propranolol->RingOxidation SideChainOxidation Side-Chain Oxidation (CYP1A2, CYP2D6) Propranolol->SideChainOxidation Glucuronidation Glucuronidation (UGTs) Propranolol->Glucuronidation Hydroxypropranolol 4-Hydroxypropranolol 5-Hydroxypropranolol RingOxidation->Hydroxypropranolol N_Desisopropylpropranolol N-desisopropylpropranolol SideChainOxidation->N_Desisopropylpropranolol Hydroxypropranolol->Glucuronidation Sulfation Sulfation (SULT1A3) Hydroxypropranolol->Sulfation Excretion Excretion N_Desisopropylpropranolol->Excretion Propranolol_Glucuronide Propranolol Glucuronide Glucuronidation->Propranolol_Glucuronide Hydroxypropranolol_Conjugates Hydroxypropranolol Glucuronide/Sulfate Glucuronidation->Hydroxypropranolol_Conjugates Sulfation->Hydroxypropranolol_Conjugates Propranolol_Glucuronide->Excretion Hydroxypropranolol_Conjugates->Excretion

Caption: Simplified metabolic pathway of Propranolol.

Conclusion

The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While structural analogues can provide acceptable performance, the use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. Its chemical and physical similarity to the analyte ensures superior compensation for matrix effects and other analytical variabilities, leading to enhanced accuracy, precision, and overall data quality. For researchers aiming for the highest level of confidence in their results for propranolol and its metabolites, this compound represents an excellent choice as an internal standard.

References

Safety Operating Guide

Safe Disposal of 5-Hydroxy Propranolol-d5: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Based on the safety data for the parent compound, Propranolol Hydrochloride, 5-Hydroxy Propranolol-d5 should be handled with care, assuming similar hazard profiles. The primary known hazard is that the substance is harmful if swallowed.[1][2][3]

Personal Protective Equipment (PPE): Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Body Protection Laboratory coat

Emergency First Aid Procedures:

Exposure RouteFirst Aid Protocol
Ingestion If swallowed, rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[1][2][3]
Skin Contact Remove contaminated clothing and rinse the affected skin area with plenty of water.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1]
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, regional, and national regulations for chemical waste. The guiding principle is to manage it as a hazardous chemical waste through an approved waste disposal program.

Experimental Workflow for Disposal:

G cluster_prep Preparation Phase cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat B Segregate Waste: Place this compound waste into a designated, properly labeled, and sealed hazardous waste container. A->B C Label Container Clearly: - 'Hazardous Waste' - Chemical Name: this compound - Associated Hazards (e.g., 'Acutely Toxic') B->C D Store the sealed container in a designated, secure hazardous waste accumulation area. C->D E Arrange for pickup by an approved chemical waste disposal company. D->E F Maintain Disposal Records: Keep a copy of the waste manifest for regulatory compliance. E->F

Disposal workflow for this compound.

Detailed Methodologies:

  • Segregation and Collection:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all waste, including unused product and contaminated materials (e.g., pipette tips, weighing paper), in a dedicated, leak-proof, and sealable container.

  • Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • A clear indication of the hazards (e.g., "Acutely Toxic," "Harmful if Swallowed").

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.

    • This area should be away from general lab traffic and incompatible materials.

  • Final Disposal:

    • The final disposal must be conducted through an approved and licensed hazardous waste disposal company.[1][3]

    • Contact your institution's EHS department to arrange for the collection and disposal of the waste.

    • Never dispose of this compound down the drain or in the regular trash.[1]

Logical Relationship of Disposal Decisions

The proper disposal procedure is a logical flow of risk mitigation and regulatory compliance. The deuterated nature of the compound does not significantly alter its chemical reactivity or primary biological effects in a way that would change the fundamental disposal pathway from that of the parent compound. The key is to treat it as a potentially harmful chemical and ensure it enters a controlled waste stream.

G cluster_0 Compound Identification cluster_1 Hazard Assessment cluster_2 Disposal Pathway Determination cluster_3 Action A This compound B Deuterated Isotope of 5-Hydroxy Propranolol A->B C Parent Compound: Propranolol A->C D Hazard Profile: Harmful if Swallowed (Acute Toxicity, Oral) C->D E Classify as Hazardous Chemical Waste D->E F Prohibited Disposal Routes: - Drain - Regular Trash E->F G Dispose via Approved Waste Management Vendor E->G

Decision logic for proper disposal.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.